3-Bromo-5-(2-methoxyethoxy)pyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-(2-methoxyethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-11-2-3-12-8-4-7(9)5-10-6-8/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLCNEOPNGKTQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444764 | |
| Record name | 3-bromo-5-(2-methoxyethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181585-07-9 | |
| Record name | 3-bromo-5-(2-methoxyethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-5-(2-methoxyethoxy)pyridine (CAS 181585-07-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known properties, a proposed synthesis, and potential applications of the heterocyclic building block, 3-Bromo-5-(2-methoxyethoxy)pyridine. Due to the compound's specialized nature, likely as an intermediate in proprietary research, publicly available experimental data is limited. This document compiles available computed data and provides expert-guided predictions and proposed methodologies.
Core Properties
This compound is a substituted pyridine derivative. Such structures are of significant interest in medicinal chemistry, serving as scaffolds for a diverse range of therapeutic agents. The presence of a bromine atom provides a reactive handle for cross-coupling reactions, while the methoxyethoxy side-chain can influence solubility and metabolic stability.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 181585-07-9 | PubChem |
| Molecular Formula | C₈H₁₀BrNO₂ | PubChem |
| Molecular Weight | 232.07 g/mol | PubChem |
| Physical Form | Solid | Sigma-Aldrich[2] |
| Purity | ≥96% | Sigma-Aldrich[2] |
| Storage Conditions | Sealed in dry, 2-8°C | Sigma-Aldrich[2] |
| XLogP3 (Computed) | 1.4 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Topological Polar Surface Area | 31.4 Ų | PubChem |
| Exact Mass | 230.98949 Da | PubChem |
Synthesis and Experimental Protocols
A verified experimental protocol for the synthesis of this compound is not publicly available. However, a plausible synthetic route can be proposed based on established methodologies for analogous compounds, such as 3-bromo-5-methoxypyridine[3]. The proposed synthesis involves a nucleophilic aromatic substitution reaction.
Proposed Synthesis Workflow
The logical synthesis of this compound would start from a readily available precursor, 3,5-dibromopyridine, and introduce the 2-methoxyethoxy side-chain via a Williamson ether synthesis-type reaction.
References
An In-depth Technical Guide to the Physicochemical Properties and Synthesis of 3-Bromo-5-(2-methoxyethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-5-(2-methoxyethoxy)pyridine is a substituted pyridine derivative of increasing interest in medicinal chemistry and drug development. Its unique structural features, combining a reactive bromine atom with a flexible and polar methoxyethoxy side chain, make it a valuable building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, a detailed, proposed experimental protocol for its synthesis, and a discussion of its potential applications in pharmaceutical research.
Physicochemical Properties
Quantitative experimental data for this compound is not extensively available in the public domain. However, computational predictions and data from closely related analogs provide valuable insights into its physicochemical profile. The following table summarizes the available data for the target compound and its precursor, 3-bromo-5-hydroxypyridine, for comparative purposes.
| Property | This compound | 3-Bromo-5-hydroxypyridine |
| CAS Number | 181585-07-9[1][2][3] | 74115-13-2[4] |
| Molecular Formula | C₈H₁₀BrNO₂[1] | C₅H₄BrNO[4] |
| Molecular Weight | 232.07 g/mol (Computed)[1] | 174.00 g/mol |
| Physical Form | Solid[2] | Crystalline Powder[4] |
| Melting Point | No data available | 166-170 °C[4] |
| Boiling Point | No data available | 343.7 ± 22.0 °C (Predicted)[4] |
| pKa | No data available | 8.37 ± 0.10 (Predicted)[4] |
| logP (XLogP3) | 1.4 (Computed)[1] | No data available |
| Solubility | No data available | Slightly soluble in water, DMSO, and Methanol. Soluble in chloroform and ethyl acetate.[4] |
Synthesis and Experimental Protocols
The synthesis of this compound is proposed to be achieved through a two-step process. The first step involves the synthesis of the key intermediate, 3-bromo-5-hydroxypyridine. The second step is the etherification of this intermediate via a Williamson ether synthesis.
Synthesis of 3-bromo-5-hydroxypyridine
A common route to 3-bromo-5-hydroxypyridine involves the demethylation of 3-bromo-5-methoxypyridine.
Reaction: 3-bromo-5-methoxypyridine → 3-bromo-5-hydroxypyridine
Materials:
-
3-bromo-5-methoxypyridine
-
Hydrobromic acid (48%)
-
Glacial acetic acid
-
Sodium hydroxide (NaOH) solution (e.g., 6N)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Dichloromethane
Procedure:
-
A mixture of 3-bromo-5-methoxypyridine, 48% hydrobromic acid, and glacial acetic acid is heated to reflux (approximately 120°C) overnight with stirring.[4]
-
Additional hydrobromic acid may be added to compensate for evaporation, and the reaction is continued overnight.[4]
-
After cooling to room temperature, the reaction mixture is carefully poured into ice water.[4]
-
The pH of the solution is adjusted to approximately 6 with a 6N sodium hydroxide solution.[4]
-
The aqueous layer is extracted twice with ethyl acetate.[4]
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[4]
-
The crude product is stirred in dichloromethane, and the resulting precipitate is collected by filtration and washed with dichloromethane to yield 3-bromo-5-hydroxypyridine as a white solid.[4]
Synthesis of this compound (Proposed Protocol)
This proposed protocol is based on the principles of the Williamson ether synthesis, a robust method for forming ethers from an alkoxide and an alkyl halide.
Reaction: 3-bromo-5-hydroxypyridine + 1-bromo-2-methoxyethane → this compound
Materials:
-
3-bromo-5-hydroxypyridine
-
1-bromo-2-methoxyethane (or 2-methoxyethyl bromide)
-
A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
-
Deionized water
-
Brine solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of 3-bromo-5-hydroxypyridine in an anhydrous polar aprotic solvent such as DMF, add a slight molar excess of a strong base like sodium hydride portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon). The use of a strong base deprotonates the hydroxyl group to form the more nucleophilic alkoxide.
-
Allow the mixture to stir at room temperature for approximately 30-60 minutes to ensure complete formation of the sodium salt.
-
Add a slight molar excess of 1-bromo-2-methoxyethane to the reaction mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer multiple times with a suitable organic solvent such as ethyl acetate.
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Applications in Drug Development
Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals. The pyridine ring is a bioisostere for a phenyl ring but offers the advantage of having a nitrogen atom that can act as a hydrogen bond acceptor and can be protonated at physiological pH, potentially improving aqueous solubility and oral bioavailability.
The bromine atom on the pyridine ring of this compound serves as a versatile synthetic handle. It can readily participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide range of substituents at this position, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program.
The 2-methoxyethoxy side chain can influence the pharmacokinetic properties of a molecule. Its flexibility and the presence of ether oxygens can lead to improved solubility and may provide additional hydrogen bond accepting capabilities, which can be crucial for target engagement.
Visualized Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis of this compound.
Caption: Proposed two-step synthesis of this compound.
References
An In-depth Technical Guide to 3-Bromo-5-(2-methoxyethoxy)pyridine
For professionals in research, and drug development, this guide provides a detailed overview of the molecular structure and properties of 3-Bromo-5-(2-methoxyethoxy)pyridine.
Molecular Properties
This compound is a substituted pyridine derivative. Its key quantitative data are summarized in the table below for ease of reference and comparison.
| Property | Value | Source |
| Molecular Formula | C8H10BrNO2 | [1] |
| Molecular Weight | 232.07 g/mol | [1] |
| CAS Number | 181585-07-9 | [1][2] |
| Physical Form | Solid | [2] |
| IUPAC Name | This compound | [1] |
Molecular Structure
The structure of this compound consists of a central pyridine ring. A bromine atom is substituted at the 3-position, and a 2-methoxyethoxy group is attached at the 5-position.
Caption: Molecular structure of this compound.
References
Synthesis Pathway for 3-Bromo-5-(2-methoxyethoxy)pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and robust synthesis pathway for 3-Bromo-5-(2-methoxyethoxy)pyridine. The core of this synthesis is a nucleophilic aromatic substitution reaction, a fundamental transformation in organic chemistry. This document outlines the probable starting materials, detailed experimental protocols based on analogous reactions, and relevant quantitative data to facilitate its replication and optimization in a laboratory setting.
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structure combines a brominated pyridine core, which allows for further functionalization through cross-coupling reactions, with a methoxyethoxy side chain that can influence solubility and pharmacokinetic properties. This guide details a likely two-step synthesis, commencing with the preparation of the key intermediate, 3,5-dibromopyridine, followed by a nucleophilic aromatic substitution to introduce the desired 2-methoxyethoxy group.
Core Synthesis Pathway
The proposed synthesis of this compound proceeds via a nucleophilic aromatic substitution on 3,5-dibromopyridine with sodium 2-methoxyethoxide. This alkoxide is generated in situ from 2-methoxyethanol and a strong base, such as sodium hydride, or prepared separately from sodium metal and 2-methoxyethanol.
Navigating the Safety Profile of 3-Bromo-5-(2-methoxyethoxy)pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety information for 3-Bromo-5-(2-methoxyethoxy)pyridine (CAS No. 181585-07-9). Due to a notable lack of specific experimental safety data for this compound, this document leverages information from structurally similar compounds and established experimental testing guidelines from the Organisation for Economic Co-operation and Development (OECD) to provide a robust framework for risk assessment and safe handling. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams.
Chemical and Physical Properties
A foundational aspect of safety assessment is understanding the physicochemical characteristics of a substance. The following table summarizes the key computed properties of this compound.
| Property | Value | Source |
| Molecular Formula | C8H10BrNO2 | PubChem[1] |
| Molecular Weight | 232.07 g/mol | PubChem[1] |
| XLogP3 | 1.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Exact Mass | 230.98949 Da | PubChem[1] |
| Monoisotopic Mass | 230.98949 Da | PubChem[1] |
| Topological Polar Surface Area | 31.4 Ų | PubChem[1] |
| Heavy Atom Count | 12 | PubChem[1] |
Hazard Identification and GHS Classification
As of the latest available data, a complete and officially harmonized GHS classification for this compound is not available. An SDS from Echemi explicitly states "no data available" for GHS classification.[2] However, by examining the classifications of structurally related brominated pyridine derivatives, a potential hazard profile can be inferred. Researchers should handle this compound with the caution merited by the data presented for these surrogates.
Table 2: GHS Hazard Classification of Structurally Similar Compounds
| Hazard Class | Hazard Statement | GHS Category |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Category 2A |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Category 3 |
Note: This classification is based on data for similar compounds and should be used for preliminary hazard assessment only.
First-Aid Measures
In the event of exposure, the following first-aid measures, derived from general guidance for pyridine derivatives, should be implemented promptly.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |
Fire-Fighting and Accidental Release Measures
Proper response during emergencies is critical to mitigating risks.
Table 4: Fire-Fighting Measures
| Aspect | Recommendation |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |
| Specific Hazards | Combustion may produce carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas. |
| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear. |
Table 5: Accidental Release Measures
| Aspect | Recommendation |
| Personal Precautions | Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation. |
| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. |
| Methods for Cleaning Up | Sweep up and shovel. Keep in suitable, closed containers for disposal. |
Handling and Storage
Safe laboratory practices are paramount when working with this compound.
| Aspect | Recommendation |
| Handling | Handle in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. |
| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. |
Exposure Controls and Personal Protection
Appropriate personal protective equipment (PPE) is essential to minimize exposure.
| Protection Type | Equipment |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. |
| Skin Protection | Handle with chemical-resistant gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wear appropriate protective clothing. |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use a type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. |
Stability and Reactivity
Understanding the chemical stability and reactivity is crucial for safe storage and handling.
| Aspect | Information |
| Reactivity | No data available. |
| Chemical Stability | Stable under recommended storage conditions. |
| Possibility of Hazardous Reactions | No data available. |
| Conditions to Avoid | No data available. |
| Incompatible Materials | Strong oxidizing agents. |
| Hazardous Decomposition Products | Carbon oxides, nitrogen oxides (NOx), Hydrogen bromide gas. |
Toxicological Information
Specific toxicological data for this compound is largely unavailable. The SDS from Echemi indicates "no data available" for acute toxicity, skin corrosion/irritation, eye damage/irritation, sensitization, mutagenicity, carcinogenicity, and reproductive toxicity.[2] The information for a related compound, 3-bromo-5-methoxy-2-methylpyridine, also indicates that the chemical, physical, and toxicological properties have not been thoroughly investigated.[3]
Table 8: Toxicological Profile (Based on General Information for Related Pyridine Derivatives)
| Toxicological Endpoint | Finding |
| Acute Toxicity | No data available. Harmful if swallowed is a potential hazard based on related compounds. |
| Skin Corrosion/Irritation | No data available. May cause skin irritation based on related compounds. |
| Serious Eye Damage/Irritation | No data available. May cause serious eye irritation based on related compounds. |
| Respiratory or Skin Sensitization | No data available. |
| Germ Cell Mutagenicity | No data available. |
| Carcinogenicity | No data available. Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA for many related pyridine compounds. |
| Reproductive Toxicity | No data available. |
| Specific Target Organ Toxicity - Single Exposure | No data available. May cause respiratory irritation based on related compounds. |
| Specific Target Organ Toxicity - Repeated Exposure | No data available. |
| Aspiration Hazard | No data available. |
Experimental Protocols for Safety Assessment
In the absence of specific safety data, standardized OECD guidelines provide the framework for evaluating the potential hazards of a chemical like this compound.
Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)
This method is designed to identify the dose that causes evident toxicity without mortality.
-
Test System: Healthy, young adult female rats are typically used.[4][5]
-
Procedure: A sighting study is performed to determine the appropriate starting dose. The main study involves dosing groups of animals at one of the fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).[4] The substance is administered orally by gavage.[4]
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[5] A gross necropsy is performed at the end of the study.[4]
-
Outcome: The results allow for the classification of the substance into a GHS category for acute oral toxicity.[5]
In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)
This in vitro method assesses the potential of a substance to cause skin irritation.[6][7]
-
Test System: A reconstructed human epidermis (RhE) model is used, which mimics the biochemical and physiological properties of the human epidermis.[6][7]
-
Procedure: The test chemical is applied topically to the RhE tissue. Following exposure, the tissue is rinsed and incubated.[7]
-
Endpoint: Cell viability is determined using a colorimetric assay (e.g., MTT assay).[7] A reduction in cell viability below a certain threshold indicates irritation potential.[7]
-
Outcome: The substance is classified as "Irritant" (GHS Category 2) or "Non-Irritant".[7]
Acute Eye Irritation/Corrosion (OECD Guideline 405)
This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or damage.[8][9]
-
Test System: Albino rabbits are the recommended test species.[10]
-
Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.[9][10] A sequential testing strategy is recommended, starting with a single animal.[8][9]
-
Observations: The eyes are examined for signs of irritation (corneal opacity, iritis, conjunctival redness, and chemosis) at specific intervals (1, 24, 48, and 72 hours) after application.[10]
-
Outcome: The severity and reversibility of the ocular lesions are scored to classify the substance according to its eye irritation potential under the GHS.[11]
Mandatory Visualizations
The following diagrams illustrate key logical and experimental workflows relevant to the safety assessment of this compound.
Caption: Logical workflow for hazard identification and risk management.
Caption: Experimental workflow for OECD Guideline 420 (Acute Oral Toxicity).
Caption: Experimental workflow for OECD Guideline 439 (In Vitro Skin Irritation).
Caption: Experimental workflow for OECD Guideline 405 (Acute Eye Irritation).
References
- 1. This compound | C8H10BrNO2 | CID 10775911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. capotchem.com [capotchem.com]
- 4. oecd.org [oecd.org]
- 5. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. x-cellr8.com [x-cellr8.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 10. oecd.org [oecd.org]
- 11. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
In-Depth Technical Guide on the Spectral Data of 3-Bromo-5-(2-methoxyethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for the compound 3-Bromo-5-(2-methoxyethoxy)pyridine. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established spectroscopic principles, alongside generalized experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₁₀BrNO₂
-
Molecular Weight: 232.08 g/mol
-
CAS Number: 181585-07-9[1]
Predicted Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with similar compounds.
Predicted ¹H NMR Spectral Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.2 - 8.3 | d | 1H | H-2 (Pyridine) |
| ~8.1 - 8.2 | d | 1H | H-6 (Pyridine) |
| ~7.4 - 7.5 | t | 1H | H-4 (Pyridine) |
| ~4.1 - 4.2 | t | 2H | -O-CH₂-CH₂-O- |
| ~3.7 - 3.8 | t | 2H | -O-CH₂-CH₂-O- |
| ~3.4 | s | 3H | -O-CH₃ |
Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~155 | Aromatic C | C-5 (Pyridine, C-O) |
| ~148 | Aromatic CH | C-6 (Pyridine) |
| ~142 | Aromatic CH | C-2 (Pyridine) |
| ~124 | Aromatic CH | C-4 (Pyridine) |
| ~118 | Aromatic C | C-3 (Pyridine, C-Br) |
| ~71 | Aliphatic CH₂ | -O-CH₂-CH₂-O- |
| ~68 | Aliphatic CH₂ | -O-CH₂-CH₂-O- |
| ~59 | Aliphatic CH₃ | -O-CH₃ |
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |
| ~3100 - 3000 | Medium | C-H stretch (Aromatic) |
| ~2950 - 2850 | Medium | C-H stretch (Aliphatic) |
| ~1580 - 1450 | Strong | C=C and C=N stretch (Pyridine ring) |
| ~1250 - 1200 | Strong | C-O-C stretch (Aryl ether) |
| ~1150 - 1050 | Strong | C-O-C stretch (Aliphatic ether) |
| ~1050 - 1000 | Medium | C-Br stretch |
Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 231/233 | High | [M]⁺ (Molecular ion peak, bromine isotope pattern) |
| 173/175 | Moderate | [M - C₂H₄O]⁺ |
| 157/159 | Moderate | [M - C₃H₇O₂]⁺ |
| 78 | Low | [C₅H₄N]⁺ |
| 58 | High | [C₃H₆O]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for a compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the range of approximately -1 to 10 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover the range of approximately 0 to 200 ppm.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) ratio range appropriate for the expected molecular weight, for instance, from m/z 40 to 300.
-
Data Analysis: Identify the molecular ion peak, which should exhibit the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Analyze the fragmentation pattern to deduce the structure of the fragment ions.
Visualization of Methodologies
The following diagrams illustrate the proposed synthesis and the general workflow for spectral analysis.
Caption: A diagram illustrating a plausible synthetic route.
Caption: A flowchart of the analytical workflow.
References
An In-depth Technical Guide to the Solubility of 3-Bromo-5-(2-methoxyethoxy)pyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-5-(2-methoxyethoxy)pyridine. Due to the absence of specific quantitative solubility data in published literature, this document focuses on predicting solubility based on the compound's molecular structure and the fundamental principle of "like dissolves like." Furthermore, it offers a detailed, standardized experimental protocol for the precise quantitative determination of its solubility in various organic solvents, which is crucial for applications in medicinal chemistry, process development, and formulation science.
Predicted Solubility Profile
The solubility of a compound is primarily determined by its polarity and the intermolecular forces it can form with a solvent. This compound possesses a moderately polar structure, featuring a polar pyridine ring and a flexible, polar methoxyethoxy side chain, along with a less polar brominated aromatic system. Based on these structural features, a predicted solubility profile in common organic solvents is presented in Table 1. Pyridine itself is miscible with a wide array of solvents, and this general behavior is expected to be reflected in its derivatives.[1][2]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Methanol | High | The hydroxyl group of methanol can act as a hydrogen bond donor to the nitrogen and ether oxygens of the solute. Strong dipole-dipole interactions are expected. |
| Ethanol | High | Similar to methanol, ethanol's polarity and hydrogen bonding capability should effectively solvate the molecule. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar aprotic solvent capable of strong dipole-dipole interactions, which should readily dissolve the polar pyridine derivative. |
| Tetrahydrofuran (THF) | High | THF's ether structure and moderate polarity make it an excellent solvent for compounds with ether linkages and aromatic rings. | |
| Acetone | High to Medium | As a polar aprotic solvent, acetone should be effective. Its polarity is slightly lower than DMSO, which might result in slightly lower, but still significant, solubility. | |
| Acetonitrile | High to Medium | Acetonitrile is a polar aprotic solvent that should effectively solvate the compound through dipole-dipole interactions. | |
| Ethyl Acetate | Medium | The ester functionality and moderate polarity of ethyl acetate should allow for reasonable solvation of the solute. | |
| Non-Polar | Toluene | Medium to Low | The aromatic ring of toluene can engage in π-π stacking with the pyridine ring of the solute. However, the overall polarity mismatch may limit high solubility. |
| Dichloromethane (DCM) | Medium | DCM has a moderate dipole moment and can dissolve a wide range of organic compounds. It is expected to be a moderately effective solvent. | |
| Hexane | Low to Insoluble | As a non-polar aliphatic hydrocarbon, hexane lacks the ability to form strong intermolecular interactions with the polar functional groups of the solute, leading to poor solubility. |
Disclaimer: This table presents predicted solubilities based on chemical principles. Experimental verification is required for precise quantitative data.
Experimental Protocol for Solubility Determination (Gravimetric Method)
To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The gravimetric method is a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent.[3]
Objective
To determine the mass of this compound that dissolves in a specific volume of a given organic solvent at a constant temperature to form a saturated solution.
Materials
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (readable to ±0.0001 g)
-
Glass vials or flasks with airtight seals
-
Volumetric pipettes
-
Syringe filters (e.g., 0.45 µm pore size, compatible with the solvent)
-
Pre-weighed, clean, and dry collection vials
-
Drying oven or rotary evaporator
-
Desiccator
Procedure
-
Preparation : Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5.0 mL) of the selected organic solvent. An excess of solid is necessary to ensure that a saturated solution is formed.
-
Equilibration : Seal the vial tightly to prevent solvent evaporation. Place the vial in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C / 298.15 K). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[4]
-
Phase Separation : After equilibration, cease agitation and allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to permit the excess solid to settle.
-
Sample Withdrawal : Carefully withdraw a precise volume of the clear supernatant using a pipette. To avoid disturbing the settled solid, draw the liquid from the upper portion of the solution.
-
Filtration : Immediately filter the collected supernatant through a syringe filter into a pre-weighed collection vial. This step removes any suspended solid microparticles, ensuring only the dissolved solute is collected.
-
Mass Determination of Saturated Solution : Accurately weigh the collection vial containing the filtered saturated solution.
-
Solvent Evaporation : Remove the solvent from the vial. This can be achieved by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the decomposition point of the solute, or by using a rotary evaporator for more volatile solvents.
-
Final Mass Determination : Once the solvent is completely evaporated, cool the vial in a desiccator to room temperature and weigh it again. The final mass is that of the vial plus the dissolved solid.
Calculation
The solubility (S) is typically expressed in grams per 100 mL ( g/100 mL) or milligrams per milliliter (mg/mL).
-
Mass of filtered saturated solution (m_solution) = (Mass of vial + solution) - (Mass of empty vial)
-
Mass of dissolved solid (m_solute) = (Mass of vial + solid) - (Mass of empty vial)
-
Mass of solvent (m_solvent) = m_solution - m_solute
-
Solubility (S) in g/100 g solvent = (m_solute / m_solvent) * 100
-
To convert to mg/mL, the density of the solvent at the experimental temperature is required.
Visualization of Experimental Workflow
The logical flow of the gravimetric method for determining solubility is illustrated in the following diagram.
Caption: Workflow for the gravimetric determination of solubility.
References
A Technical Guide to 3-Bromo-5-(2-methoxyethoxy)pyridine for Researchers and Drug Development Professionals
An In-depth Review of Commercial Availability, Physicochemical Properties, and Synthetic Applications
Introduction
3-Bromo-5-(2-methoxyethoxy)pyridine is a substituted pyridine derivative that has garnered significant interest within the fields of medicinal chemistry and organic synthesis. Its unique structural features, comprising a reactive bromine atom and a solubilizing methoxyethoxy group on a pyridine scaffold, make it a valuable building block for the synthesis of complex molecular architectures. The pyridine ring is a common motif in a vast array of pharmaceuticals, and the strategic placement of functional groups on this core allows for diverse chemical modifications, enabling the exploration of new chemical space in drug discovery programs.
This technical guide provides a comprehensive overview of this compound, including a detailed summary of its commercial suppliers, key physicochemical data, and a review of its synthetic applications. Particular attention is given to its utility in cross-coupling reactions, which are fundamental to the construction of novel bioactive molecules.
Commercial Suppliers and Physicochemical Data
A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The following tables summarize the available quantitative data from a selection of commercial vendors, providing a comparative overview for procurement.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 181585-07-9 | PubChem[1], Sigma-Aldrich |
| Molecular Formula | C₈H₁₀BrNO₂ | PubChem[1] |
| Molecular Weight | 232.08 g/mol | PubChem[1], Sigma-Aldrich |
| IUPAC Name | This compound | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich |
| Storage Temperature | 2-8°C, Sealed in dry conditions | Sigma-Aldrich |
Table 2: Commercial Supplier Data for this compound
| Supplier | Purity | Available Quantities | Additional Notes |
| Sigma-Aldrich | ≥96% | Inquire for details | - |
| AOBChem | Inquire for details | Inquire for details | Available through the Sigma-Aldrich marketplace. |
| AiFChem | Inquire for details | Inquire for details | Building blocks for various applications. |
| BOC Sciences | Inquire for details | Inquire for details | Supplier of building blocks and intermediates. |
| Ambeed, Inc. | Inquire for details | Inquire for details | Specializes in building blocks and advanced intermediates. |
| BLD Pharmatech Ltd. | Inquire for details | Inquire for details | Supplier to pharmaceutical companies and research organizations. |
| Chemenu Inc. | Inquire for details | Inquire for details | Contract research and chemical supplier. |
| Rosewachem Co., Ltd | Inquire for details | Inquire for details | Specializes in various science and technology fields. |
Synthetic Applications and Experimental Protocols
The primary utility of this compound in drug discovery and development lies in its role as a versatile synthetic intermediate. The bromine atom at the 3-position of the pyridine ring is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the efficient construction of complex molecular frameworks from simple precursors.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is one of the most widely used methods for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in many biologically active molecules. In a typical Suzuki-Miyaura reaction, an organoboron reagent (such as a boronic acid or boronate ester) is coupled with a halide (in this case, this compound) in the presence of a palladium catalyst and a base.
General Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyridine Derivative
1. Materials and Reagents:
-
3-Bromopyridine derivative (e.g., this compound) (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
2. Reaction Setup:
-
To an oven-dried reaction vessel (e.g., a Schlenk flask), add the 3-bromopyridine derivative, the boronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Add the anhydrous solvent via syringe.
3. Reaction Conditions:
-
Stir the reaction mixture at the desired temperature (typically between 80°C and 110°C) for the specified time (typically 2-24 hours).
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).
4. Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography on silica gel, to obtain the desired coupled product.
Visualizing Synthetic and Logical Workflows
To further illustrate the utility of this compound in a common synthetic workflow, the following diagrams, generated using the DOT language, depict a generalized Suzuki-Miyaura coupling reaction and a logical workflow for its application in a drug discovery context.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow illustrating the role of a key building block in drug discovery.
Conclusion
This compound is a commercially available and highly versatile building block for organic synthesis, particularly in the context of drug discovery and medicinal chemistry. Its utility is primarily derived from the reactivity of the bromine substituent in palladium-catalyzed cross-coupling reactions, enabling the efficient synthesis of a diverse range of complex molecules. While specific, detailed experimental protocols for this exact compound are not widely published, established methodologies for similar bromopyridine derivatives can be readily adapted. The information and generalized protocols provided in this guide are intended to support researchers, scientists, and drug development professionals in the effective utilization of this valuable synthetic intermediate.
References
In-Depth Technical Guide: Stability and Storage of 3-Bromo-5-(2-methoxyethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the compound 3-Bromo-5-(2-methoxyethoxy)pyridine. Due to the limited availability of specific stability data for this molecule, this guide synthesizes information from safety data sheets (SDS) of analogous compounds, general principles of pyridine chemistry, and established protocols for stability testing of heterocyclic compounds.
Core Stability Profile and Recommended Storage
Based on the analysis of related pyridine derivatives, this compound is expected to be a stable compound under recommended storage conditions. However, its chemical structure suggests potential sensitivities to certain environmental factors. The primary concerns for the stability of pyridine derivatives include susceptibility to light, oxidation, and reactions with strong acids, bases, and oxidizing agents.
Recommended Storage Conditions: To ensure the long-term integrity of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Refrigeration minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. | Prevents oxidation and degradation from atmospheric moisture. |
| Light | Store in the dark or in an amber-colored vial. | Pyridine and its derivatives can be sensitive to light, which may induce degradation. |
| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases. | Avoids potential hazardous reactions and degradation of the compound. |
Potential Degradation Pathways
The chemical structure of this compound, featuring a brominated pyridine ring and a methoxyethoxy side chain, suggests several potential degradation pathways under stress conditions. Understanding these pathways is crucial for developing stability-indicating analytical methods.
A logical workflow for assessing and managing the stability of this compound is outlined below:
Caption: Workflow for Storage and Stability Assessment.
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential to identify the intrinsic stability of a drug substance and to develop stability-indicating analytical methods as per ICH guideline Q1A(R2). The following are detailed protocols for subjecting this compound to various stress conditions.
General Preparation
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Controls: For each stress condition, a control sample (stock solution protected from the stress condition) should be analyzed simultaneously.
Hydrolytic Degradation (Acid and Base)
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M sodium hydroxide.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M hydrochloric acid.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.
-
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.
Thermal Degradation
-
Place a solid sample of this compound in a controlled temperature oven at 70°C for 48 hours.
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-stressed sample at a concentration of 0.1 mg/mL in the mobile phase for analysis.
Photolytic Degradation
-
Expose a solution of this compound (0.1 mg/mL in a suitable solvent) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
Analyze the exposed sample and the control.
The logical flow of a forced degradation study can be visualized as follows:
Caption: Forced Degradation Study Workflow.
Analytical Methodologies
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is the recommended technique.
Illustrative HPLC Method Parameters:
| Parameter | Example Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at an appropriate wavelength (determined by UV scan) or Mass Spectrometry |
| Injection Volume | 10 µL |
This method would need to be validated to demonstrate its specificity, linearity, accuracy, precision, and robustness in detecting and quantifying this compound and its degradation products.
Data Presentation
While specific quantitative data for this compound is not publicly available, the results of a forced degradation study would typically be presented as follows. This table is for illustrative purposes only.
| Stress Condition | Assay of Parent Compound (%) | % Degradation | Number of Degradation Products |
| Control | 99.8 | 0.2 | 1 |
| 0.1 M HCl, 60°C, 24h | 92.5 | 7.5 | 3 |
| 0.1 M NaOH, 60°C, 24h | 88.1 | 11.9 | 4 |
| 3% H₂O₂, RT, 24h | 95.3 | 4.7 | 2 |
| Heat, 70°C, 48h | 98.7 | 1.3 | 1 |
| Light (ICH Q1B) | 96.2 | 3.8 | 2 |
Conclusion
This compound is expected to be a stable compound when stored under the recommended conditions of refrigeration, protection from light, and in an inert atmosphere. Due to its chemical structure, it may be susceptible to degradation under harsh acidic, basic, oxidative, and photolytic conditions. The provided experimental protocols for forced degradation studies offer a robust framework for systematically evaluating its stability profile, which is a critical step in the drug development process. The implementation of a validated stability-indicating analytical method is paramount for ensuring the quality, safety, and efficacy of any formulation containing this compound.
Unlocking the Potential of Substituted Bromopyridines: A Technical Guide for Researchers
A comprehensive overview of the synthesis, applications, and experimental protocols for a versatile class of chemical compounds in modern research and development.
Substituted bromopyridines have emerged as a cornerstone in various scientific disciplines, from medicinal chemistry and drug development to materials science and catalysis. The strategic incorporation of a bromine atom onto the pyridine ring provides a versatile chemical handle for a wide array of synthetic transformations, enabling the construction of complex molecular architectures with tailored properties. This technical guide offers an in-depth exploration of the research applications of substituted bromopyridines, providing researchers, scientists, and drug development professionals with a comprehensive resource of quantitative data, detailed experimental protocols, and visual representations of key processes.
Medicinal Chemistry: A Scaffold for Novel Therapeutics
The pyridine moiety is a prevalent scaffold in numerous approved drugs, and the introduction of a bromine substituent significantly enhances the molecular diversity and biological activity of these compounds. Substituted bromopyridines have demonstrated considerable potential as anticancer, antimicrobial, and antiviral agents.
Anticancer Activity
Bromopyridine derivatives have shown potent activity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, which is critical for angiogenesis.[1]
Table 1: Anticancer Activity of Selected Substituted Bromopyridines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-urea derivative 8e | MCF-7 (Breast) | 0.22 | [2] |
| Pyridine-urea derivative 8n | MCF-7 (Breast) | 1.88 | [2] |
| Novel Pyridine Derivative H42 | SKOV3 (Ovarian) | 0.87 | [2] |
| Novel Pyridine Derivative H42 | A2780 (Ovarian) | 5.4 | [2] |
| Compound 10 | HepG2 (Liver) | 4.25 | [2] |
| Compound 9 | HepG2 (Liver) | 4.68 | [2] |
| Compound 8 | HepG2 (Liver) | 4.34 | [2] |
| Compound 15 | HepG2 (Liver) | 6.37 | [2] |
| Compound 10 | MCF-7 (Breast) | 6.08 | [2] |
| Compound 9 | MCF-7 (Breast) | 11.06 | [2] |
| Compound 8 | MCF-7 (Breast) | 10.29 | [2] |
| Compound 15 | MCF-7 (Breast) | 12.83 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the substituted bromopyridine derivatives and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Antimicrobial Activity
Substituted bromopyridines have also demonstrated promising activity against a range of bacterial and fungal pathogens. The bromine atom can enhance the lipophilicity of the pyridine ring, facilitating its penetration of microbial cell membranes.
Table 2: Antimicrobial Activity of Selected Substituted Bromopyridines
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 6-bromo-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine | S. aureus | 125 | [3] |
| 6-bromo-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine | B. subtilis | 250 | [3] |
| 6-bromo-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine | P. vulgaris | 250 | [3] |
| 6-bromo-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine | K. pneumoniae | 125 | [3] |
| 6-bromo-2-(4-fluorophenyl)-1H-imidazo[4,5-b]pyridine | S. aureus | 250 | [3] |
| 6-bromo-2-(4-fluorophenyl)-1H-imidazo[4,5-b]pyridine | B. subtilis | 250 | [3] |
| 6-bromo-2-(4-fluorophenyl)-1H-imidazo[4,5-b]pyridine | P. vulgaris | >250 | [3] |
| 6-bromo-2-(4-fluorophenyl)-1H-imidazo[4,5-b]pyridine | K. pneumoniae | 250 | [3] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Prepare Inoculum: Culture bacteria in Mueller-Hinton Broth (MHB) to a 0.5 McFarland standard and then dilute to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: Serially dilute the substituted bromopyridine compounds in MHB in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Agrochemicals: Protecting and Enhancing Crop Yields
Substituted bromopyridines are crucial intermediates in the synthesis of modern agrochemicals, including herbicides, fungicides, and insecticides.[4][5][6][7] The bromine atom provides a reactive site for introducing various functional groups, allowing for the fine-tuning of the biological activity and selectivity of the final product. For instance, 2-amino-3-bromopyridine is a key starting material for creating molecules with potent activity against agricultural pests and diseases.[4] Similarly, 3-bromopyridine serves as a versatile building block for constructing complex molecules with targeted pesticidal, herbicidal, or fungicidal properties.[5][7]
Materials Science: Building Blocks for Advanced Materials
The unique electronic and structural properties of substituted bromopyridines make them valuable building blocks for advanced materials with applications in electronics and supramolecular chemistry.
Organic Light-Emitting Diodes (OLEDs)
Bromopyridine derivatives are utilized in the synthesis of organic light-emitting diodes (OLEDs), which are becoming increasingly prevalent in displays and lighting. These compounds can be incorporated into emissive layers or as part of the charge-transporting materials within the OLED device architecture. The synthesis of pyrenylpyridines from bromopyridines has been shown to produce sky-blue emitters for OLEDs.[8]
Supramolecular Chemistry
The pyridine nitrogen and the bromine atom in substituted bromopyridines can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, making them excellent candidates for the construction of well-defined supramolecular assemblies.[9] These assemblies can form functional materials like gels, sensors, and drug delivery systems. 4-Bromopyridine-2,6-dicarbohydrazide, for example, can self-assemble into fibrillar networks that form supramolecular gels.[9]
Experimental Protocol: Single Crystal X-ray Diffraction
Single crystal X-ray diffraction is a powerful technique to determine the precise three-dimensional structure of molecules and their arrangement in a crystal.
-
Crystal Growth: Grow single crystals of the substituted bromopyridine derivative or its complex by slow evaporation of a solvent, vapor diffusion, or slow cooling.
-
Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.
-
Data Collection: Collect X-ray diffraction data using a diffractometer, typically at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Solve the crystal structure using direct or Patterson methods and refine the atomic positions and thermal parameters.
-
Structural Analysis: Analyze the final structure to determine bond lengths, angles, and intermolecular interactions.
Catalysis: Enabling Efficient Chemical Transformations
Substituted bromopyridines play a dual role in catalysis. They can act as ligands for transition metal catalysts, influencing their activity and selectivity, and they are also key substrates in a multitude of cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions
The bromine atom in bromopyridines serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. These reactions allow for the efficient introduction of a wide range of substituents onto the pyridine ring.
Table 3: Representative Yields for Cross-Coupling Reactions of Substituted Bromopyridines
| Reaction | Bromopyridine Substrate | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | 3-Bromo-2-methylpyridine | Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 75-85 | [5] |
| Buchwald-Hartwig | 2-Bromo-4-methylpyridine | Aniline | Pd(OAc)₂ / Xantphos / Cs₂CO₃ | Toluene | 110 | 12 | 75-85 | [10] |
| Sonogashira | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI / Et₃N | DMF | 100 | 3 | 96 | [11] |
| Heck | 6-Bromonicotinonitrile | Styrene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | DMF | 100-120 | 12-24 | 70-90 | [5] |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the bromopyridine (1.0 equiv), arylboronic acid (1.2 equiv), base (e.g., K₂CO₃, 2.0 equiv), and palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Reaction: Heat the mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with an organic solvent, wash with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of a bromopyridine with an amine.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the bromopyridine (1.0 equiv), amine (1.2 equiv), base (e.g., NaOtBu, 1.4 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), and ligand (e.g., XPhos, 3 mol%).
-
Solvent Addition: Add an anhydrous solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the mixture to 80-110°C for 8-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling, dilute with an organic solvent, filter through celite, and wash the filtrate with water and brine. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by column chromatography.
This in-depth guide highlights the significant and expanding role of substituted bromopyridines in modern scientific research. Their versatility as synthetic intermediates and their inherent biological and material properties ensure their continued importance in the development of new technologies and therapies. The provided data, protocols, and visualizations aim to equip researchers with the foundational knowledge to effectively utilize these powerful chemical tools in their own investigations.
References
- 1. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03977B [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity Profile of 3-Bromo-5-(2-methoxyethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-(2-methoxyethoxy)pyridine is a substituted pyridine derivative that serves as a versatile building block in organic synthesis. Its unique electronic and structural features, characterized by the presence of a bromine atom at the 3-position and a methoxyethoxy group at the 5-position, make it a valuable intermediate for the synthesis of a wide range of more complex molecules. The pyridine ring is a common scaffold in many biologically active compounds, and the bromine atom provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functional groups. This guide provides a comprehensive overview of the physicochemical properties, reactivity profile, and key synthetic transformations of this compound.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in chemical reactions.
| Property | Value |
| Molecular Formula | C8H10BrNO2 |
| Molecular Weight | 232.07 g/mol |
| CAS Number | 181585-07-9 |
| Appearance | Solid |
| IUPAC Name | This compound |
| Synonyms | 5-Bromo-3-(2-methoxyethoxy)pyridine |
Spectroscopic data for this specific molecule is not widely published. However, one would expect the 1H NMR spectrum to show characteristic signals for the aromatic protons on the pyridine ring and the protons of the methoxyethoxy group. The 13C NMR would similarly display distinct peaks for the carbon atoms of the pyridine ring and the side chain. Mass spectrometry would show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom.
Reactivity Profile
The reactivity of this compound is dominated by the presence of the bromine atom on the electron-deficient pyridine ring. This makes the carbon atom at the 3-position susceptible to nucleophilic attack in the context of transition metal-catalyzed cross-coupling reactions. The methoxyethoxy group at the 5-position is an electron-donating group, which can influence the reactivity of the pyridine ring, though it is primarily the bromine atom that dictates the synthetic transformations this molecule undergoes.
The most important reactions for this compound are palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in modern organic synthesis and drug discovery.
Key Reactions and Experimental Protocols
The following sections describe the most significant reactions involving this compound and provide detailed, representative experimental protocols based on established procedures for structurally similar bromopyridines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.
Representative Experimental Protocol:
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen) is added this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as potassium carbonate (K2CO3, 2.0 mmol, 2.0 equiv.). A palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.05 mmol, 5 mol%), is then added. The flask is evacuated and backfilled with the inert gas three times. Anhydrous solvent, such as a mixture of 1,4-dioxane and water (4:1, 5 mL), is added via syringe. The reaction mixture is then heated to 80-100 °C and stirred for 12-24 hours, with the progress monitored by an appropriate technique (e.g., TLC or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is of paramount importance in the synthesis of anilines and their derivatives, which are prevalent in medicinal chemistry.
Representative Experimental Protocol:
In a glovebox or under a strictly inert atmosphere, a Schlenk tube is charged with a palladium catalyst, such as Pd2(dba)3 (0.02 mmol, 2 mol%), a suitable phosphine ligand, for example, XPhos (0.08 mmol, 8 mol%), and a strong base like sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.). This compound (1.0 mmol, 1.0 equiv.) and the desired primary or secondary amine (1.2 mmol, 1.2 equiv.) are then added. The tube is sealed, and anhydrous toluene (5 mL) is added via syringe. The reaction mixture is heated to 80-110 °C with vigorous stirring for 16-24 hours. The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting crude product is purified by column chromatography to afford the desired N-aryl amine.
Visualizations
The following diagrams illustrate the catalytic cycles of the key reactions and a general experimental workflow.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
Figure 2: Catalytic Cycle of the Buchwald-Hartwig Amination Reaction.
Figure 3: General Experimental Workflow for a Palladium-Catalyzed Cross-Coupling Reaction.
Conclusion
This compound is a valuable and reactive building block for the synthesis of complex organic molecules. Its reactivity is primarily centered around palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These transformations allow for the efficient and versatile introduction of a wide array of substituents at the 3-position of the pyridine ring. The protocols and reaction mechanisms provided in this guide serve as a foundation for researchers and scientists in drug development and other areas of chemical synthesis to effectively utilize this compound in their synthetic endeavors. While specific experimental data for this exact molecule remains sparse in the public domain, the provided information, based on closely related structures, offers a robust starting point for the design and execution of synthetic routes.
An In-depth Technical Guide to 3-Bromo-5-(2-methoxyethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-5-(2-methoxyethoxy)pyridine, a key building block in medicinal chemistry and organic synthesis. This document details its chemical identity, physicochemical properties, a likely experimental protocol for its synthesis, and its applications in drug development, with a focus on its reactivity in key cross-coupling reactions.
Chemical Identity
-
IUPAC Name: this compound[1]
-
CAS Number: 181585-07-9[1]
-
Molecular Formula: C₈H₁₀BrNO₂[1]
-
Molecular Weight: 232.07 g/mol [1]
Synonyms
This compound is also known by several other names and identifiers:
-
3-Bromo-5-(2-methoxy-ethoxy)-pyridine[1]
-
5-Bromo-3-(2-methoxy-ethoxy)-pyridine[1]
-
MFCD19674031[1]
-
SCHEMBL428322[1]
-
DTXSID60444764[1]
-
AKOS013527452[1]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is primarily computationally derived and sourced from public chemical databases.
| Property | Value | Source |
| Molecular Weight | 232.07 g/mol | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich |
| XLogP3 | 1.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 230.98949 Da | PubChem[1] |
| Monoisotopic Mass | 230.98949 Da | PubChem[1] |
| Topological Polar Surface Area | 31.4 Ų | PubChem[1] |
| Heavy Atom Count | 12 | PubChem[1] |
| Storage Temperature | 2-8°C (Sealed in dry) | Sigma-Aldrich |
Synthesis
Likely Experimental Protocol
Reaction: Nucleophilic Aromatic Substitution
This protocol is adapted from the synthesis of 3-Bromo-5-methoxypyridine.[2]
Materials:
-
3,5-Dibromopyridine
-
2-Methoxyethanol
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., Argon or Nitrogen), slowly add 2-methoxyethanol (1.1 equivalents) at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of sodium 2-methoxyethoxide.
-
To this solution, add 3,5-dibromopyridine (1.0 equivalent).
-
Heat the reaction mixture to 70-90°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and cautiously quench by pouring it into a beaker of ice water.
-
Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Caption: Synthesis workflow for this compound.
Reactivity and Applications in Drug Development
This compound is a valuable heterocyclic building block, primarily utilized as an intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research.[4] Its utility stems from the presence of a bromine atom on the pyridine ring, which serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions.
Key Chemical Reactions
The bromine atom at the 3-position of the pyridine ring is amenable to several important transformations, most notably palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the bromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a widely used method to introduce aryl or heteroaryl substituents at the 3-position.[5]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines at the 3-position of the pyridine ring.
-
Nucleophilic Aromatic Substitution (SNAAr): While less common for bromides compared to more activated halides, under forcing conditions or with highly nucleophilic reagents, the bromine atom can be displaced.
Caption: Key chemical transformations of this compound.
Role in Medicinal Chemistry
Substituted pyridines are prevalent scaffolds in a vast array of biologically active compounds and approved drugs. The 3-bromo-5-alkoxypyridine motif, in particular, serves as a crucial starting point for the synthesis of compounds targeting a wide range of therapeutic areas. The methoxyethoxy side chain can influence the pharmacokinetic properties of the final molecule, such as solubility and metabolic stability. The versatility of the bromine atom allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse substituents at the 3-position, which is a common strategy in lead optimization during the drug discovery process. While specific biological targets for this compound itself are not documented, its value lies in its potential to be elaborated into more complex and potent drug candidates.
References
- 1. This compound | C8H10BrNO2 | CID 10775911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Buy 3-Bromo-5-(3,5-dimethoxyphenoxy)pyridine (EVT-8418433) [evitachem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-5-(2-methoxyethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This reaction is particularly valuable in pharmaceutical and materials science for the synthesis of biaryl and hetero-biaryl scaffolds, which are prevalent in many biologically active molecules.[3] Pyridine derivatives, in particular, are key building blocks in numerous approved drugs.
This document provides a detailed protocol for the Suzuki-Miyaura coupling of 3-Bromo-5-(2-methoxyethoxy)pyridine with various arylboronic acids. The pyridine nitrogen can sometimes complicate Suzuki couplings by coordinating to the palladium catalyst, potentially leading to catalyst inhibition.[3] The protocols outlined below are designed to address these challenges and provide a reliable method for the synthesis of 3-aryl-5-(2-methoxyethoxy)pyridine derivatives.
Data Presentation: Comparison of Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following table summarizes representative conditions for the coupling of substituted bromopyridines, providing a comparative overview to guide reaction optimization.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 85-95 | 15-18 | 75-90 | A common and effective system for many bromopyridines.[4] |
| Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%) | K₃PO₄ | Toluene | 100 | 18 | 80-95 | Effective for challenging substrates, including some chloro- and amino-pyridines.[3] |
| PdCl₂(dppf) | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | 70-85 | A general procedure for various halo-aromatic rings.[3] |
| Pd(OAc)₂ (0.5 mol%) | Na₂CO₃ | H₂O/DMF (3.5:3 mL) | 60 | 12 | 80-90+ | A ligand-free system demonstrated for trichloropyridine.[5][6] |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.5 mmol, 2.5 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[7]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] catalyst (0.05 mmol, 5 mol%).[4] Via syringe, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL).[4]
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3]
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 3-aryl-5-(2-methoxyethoxy)pyridine product.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[1] The key steps are oxidative addition, transmetalation, and reductive elimination.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[1]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-(2-methoxyethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and tolerance of various functional groups.[3] These application notes provide a detailed protocol and guidance for the Buchwald-Hartwig amination of 3-Bromo-5-(2-methoxyethoxy)pyridine, a key intermediate in the synthesis of various biologically active molecules. The pyridine moiety is a prevalent scaffold in numerous pharmaceuticals, and the ability to introduce diverse amino groups at the 3-position is of significant interest in drug discovery and development.[3]
The reaction involves the coupling of an aryl or heteroaryl halide, in this case, this compound, with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The 2-methoxyethoxy substituent at the 5-position is an electron-donating group, which can influence the reactivity of the pyridine ring. This document outlines general conditions and specific protocols that can be adapted for the successful amination of this substrate.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (this compound) to form a palladium(II) intermediate.[1][4]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.[4]
-
Reductive Elimination: The final step involves the reductive elimination of the desired N-aryl amine product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][4]
Data Presentation
The successful execution of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following tables summarize typical reaction components and conditions for the amination of bromopyridines, which can serve as a starting point for the optimization of the reaction with this compound.
Table 1: Recommended Reaction Components for the Buchwald-Hartwig Amination of this compound
| Component | Example | Typical Loading (mol%) | Rationale/Considerations |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 1-5 | A common and effective Pd(0) source.[3] |
| Pd(OAc)₂ (Palladium(II) acetate) | 1-5 | A stable Pd(II) source that is reduced in situ.[5] | |
| Ligand | Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | 2-10 | A bulky, electron-rich ligand effective for coupling with heteroaryl halides.[6] |
| RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) | 2-10 | Often a superior ligand for the coupling of secondary amines with aryl chlorides.[6] | |
| BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) | 2-10 | A versatile bidentate ligand.[7] | |
| Base | NaOtBu (Sodium tert-butoxide) | 1.2-2.0 equivalents | A strong, non-nucleophilic base, widely used and highly effective.[8] |
| Cs₂CO₃ (Cesium carbonate) | 1.5-2.5 equivalents | A milder base, suitable for substrates with base-sensitive functional groups. | |
| K₃PO₄ (Potassium phosphate) | 1.5-2.5 equivalents | Another milder inorganic base option. | |
| Solvent | Toluene | 0.1 - 0.5 M | A common non-polar solvent for this reaction.[7] |
| Dioxane | 0.1 - 0.5 M | Often used and can sometimes improve yields compared to toluene.[1] | |
| tert-Butanol | 0.1 - 0.5 M | Can be used as a solvent or co-solvent. |
Table 2: General Reaction Conditions for the Amination of this compound
| Parameter | Recommended Range | Notes |
| Temperature | 80 - 110 °C | Higher temperatures may be required for less reactive amines.[3] |
| Reaction Time | 4 - 24 hours | Reaction progress should be monitored by TLC or LC-MS.[3] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation of the catalyst and ligands.[7] |
| Amine Stoichiometry | 1.1 - 1.5 equivalents | A slight excess of the amine is typically used. |
Experimental Protocols
The following is a generalized protocol for the Buchwald-Hartwig amination of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.
Materials and Equipment
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., toluene)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
General Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add this compound (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., Xantphos, 0.04 eq), and the base (e.g., NaOtBu, 1.4 eq).
-
Reagent Addition: Evacuate and backfill the flask with argon (repeat three times). Add the anhydrous solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M) via syringe, followed by the amine (1.2 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-5-(2-methoxyethoxy)pyridin-3-amine.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Catalytic Cycle
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow
Caption: Step-by-step experimental workflow for the amination reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-5-(2-methoxyethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 3-Bromo-5-(2-methoxyethoxy)pyridine with various partners. This versatile building block is a key intermediate in the synthesis of novel compounds in medicinal chemistry and materials science. The following sections detail procedures for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, offering tailored methods for the synthesis of a diverse range of 5-(2-methoxyethoxy)pyridine derivatives.
General Considerations
Palladium-catalyzed cross-coupling reactions are powerful synthetic tools, but their success is often dependent on the careful exclusion of oxygen and moisture. It is therefore recommended that all reactions are set up using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen) before use. Solvents should be anhydrous and degassed prior to use.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds between this compound and organoboron compounds, typically aryl or vinyl boronic acids or their esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl compounds.
Quantitative Data for Suzuki-Miyaura Coupling of Analogous Bromo-Pyridines
The following table summarizes representative yields for the Suzuki-Miyaura coupling of structurally similar bromo-pyridines with various arylboronic acids. This data provides an indication of the expected yields for the coupling of this compound under similar conditions.
| Entry | Bromo-Pyridine Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good |
| 2 | 3-(3-bromophenyl)pyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (9) | PPh₃ (20) | K₂CO₃ | THF/H₂O | Reflux | 12 | 85 |
| 3 | 2,3,5-trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (0.5) | - | Na₂CO₃ | H₂O/DMF | 60 | 12 | 92 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Add anhydrous, degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the bromo-pyridine).[1]
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck reaction facilitates the formation of a carbon-carbon bond between this compound and an alkene, leading to the synthesis of substituted alkenes.[2][3]
Quantitative Data for Heck Reaction of an Analogous Bromo-Pyridine
The following table presents data from the Heck reaction of 3-bromo-2-methylpyridine with various alkenes, which can serve as a reference for reactions with this compound.[4]
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | 78 |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Acetonitrile | 80 | 18 | 85 |
| 3 | 1-Octene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | NaOAc | DMA | 120 | 20 | 72 |
Experimental Protocol: Heck Reaction
This protocol provides a general method for the Heck reaction of this compound with an alkene.[4]
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tolyl)₃] (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) (anhydrous, degassed)
Procedure:
-
In a sealed tube, combine this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous, degassed DMF, the alkene, and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at the desired temperature with vigorous stirring.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography.[4]
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between this compound and a terminal alkyne, yielding substituted alkynes.[5][6]
Quantitative Data for Sonogashira Coupling of Analogous Bromo-Pyridines
The following table shows representative results for the Sonogashira coupling of various bromo-pyridines with terminal alkynes. These examples can guide the optimization of reactions with this compound.
| Entry | Bromo-Pyridine Substrate | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |
| 2 | 6-Bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | 93 |
| 3 | 3-Bromo-6-methyl-1,2,4,5-tetrazine | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | THF | RT | 1 | 95 |
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[7]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2.5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) (anhydrous, degassed)
Procedure:
-
To a Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed DMF and triethylamine, followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, enabling the coupling of this compound with a wide range of primary and secondary amines.[8][9]
Quantitative Data for Buchwald-Hartwig Amination of an Analogous Bromo-Pyridine
The following table provides an example of the Buchwald-Hartwig amination of 2-bromo-6-methyl pyridine, which can be used as a starting point for developing conditions for this compound.[10]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] (2) | (±)-BINAP (4) | NaOBuᵗ | Toluene | 80 | 4 | 60 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with an amine.[10]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4 mol%)
-
Sodium tert-butoxide (NaOBuᵗ) (1.4 equiv)
-
Toluene (anhydrous, degassed)
Procedure:
-
To a Schlenk flask, add sodium tert-butoxide.
-
In a separate flask, dissolve this compound, the amine, tris(dibenzylideneacetone)dipalladium(0), and BINAP in anhydrous, degassed toluene.
-
Transfer the solution to the Schlenk flask containing the base under an inert atmosphere.
-
Heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. mdpi.com [mdpi.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. scirp.org [scirp.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols: 3-Bromo-5-(2-methoxyethoxy)pyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-Bromo-5-(2-methoxyethoxy)pyridine as a versatile building block in medicinal chemistry. The focus is on its application in the synthesis of selective modulators for important central nervous system (CNS) targets, exemplified by its use in the development of Metabotropic Glutamate Receptor 5 (mGluR5) modulators.
Application Note 1: Synthesis of mGluR5 Negative Allosteric Modulators (NAMs)
This compound is a key intermediate for the synthesis of potent and selective Negative Allosteric Modulators (NAMs) of the Metabotropic Glutamate Receptor 5 (mGluR5). The bromine atom at the 3-position of the pyridine ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, enabling the introduction of various alkynyl moieties. This strategy has been successfully employed to generate novel therapeutics for CNS disorders.
A prominent example is the synthesis of 3-fluoro-5-[5-(2-methoxy-ethoxymethyl)-pyridin-3-ylethynyl]-benzonitrile , a potent mGluR5 NAM. The 2-methoxyethoxy group at the 5-position can influence solubility and pharmacokinetic properties of the final compound.
Quantitative Data
The biological activity of compounds derived from this compound is typically assessed using in vitro functional assays. The table below summarizes the activity of the exemplary mGluR5 NAM.
| Compound Name | Target | Assay Type | IC50 (nM) |
| 3-fluoro-5-[5-(2-methoxy-ethoxymethyl)-pyridin-3-ylethynyl]-benzonitrile | mGluR5 | Calcium Mobilization | 19 |
Experimental Protocols
Protocol 1: Synthesis of 3-fluoro-5-[5-(2-methoxy-ethoxymethyl)-pyridin-3-ylethynyl]-benzonitrile via Sonogashira Coupling
This protocol describes a representative Sonogashira cross-coupling reaction between this compound and an aryl alkyne.
Materials:
-
This compound
-
3-ethynyl-5-fluorobenzonitrile
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry, two-necked round-bottom flask under an argon atmosphere, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.05 eq).
-
Add anhydrous THF and triethylamine to the flask. The typical solvent ratio is 4:1 (THF:Et₃N).
-
Stir the mixture at room temperature for 15 minutes to ensure dissolution and catalyst activation.
-
Add 3-ethynyl-5-fluorobenzonitrile (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 16-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 3-fluoro-5-[5-(2-methoxy-ethoxymethyl)-pyridin-3-ylethynyl]-benzonitrile.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: mGluR5 Functional Assay - Calcium Mobilization
This protocol details a method for measuring the antagonist activity of a test compound at the mGluR5 receptor using a fluorescence-based calcium mobilization assay, often performed on a FLIPR (Fluorometric Imaging Plate Reader) instrument.[1][2][3]
Materials:
-
HEK293 cells stably expressing human mGluR5.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
FLIPR Calcium Assay Kit (or equivalent calcium-sensitive dye, e.g., Fluo-4 AM).
-
Probenecid (if required for the cell line to prevent dye extrusion).
-
mGluR5 agonist (e.g., L-Glutamic acid or Quisqualic acid).
-
Test compound (e.g., 3-fluoro-5-[5-(2-methoxy-ethoxymethyl)-pyridin-3-ylethynyl]-benzonitrile).
-
384-well black-walled, clear-bottom microplates.
-
FLIPR Tetra® or equivalent instrument.
Procedure:
-
Cell Plating: Seed the HEK293-mGluR5 cells into 384-well plates at an appropriate density and incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Dye Loading: The next day, prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions, often containing the dye (e.g., Fluo-4 AM) and probenecid in Assay Buffer.
-
Remove the cell culture medium from the plates and add an equal volume of the dye loading buffer to each well.
-
Incubate the plates for 1 hour at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of the test compound in Assay Buffer in a separate compound plate. Also, prepare the agonist solution at a concentration that will yield an EC₈₀ response after addition to the cell plate.
-
Measurement: a. Place both the cell plate and the compound plate into the FLIPR instrument. b. The instrument will first measure the baseline fluorescence of the cells. c. The instrument then adds the test compound from the compound plate to the cell plate and incubates for a predefined period (e.g., 15-30 minutes). d. Following incubation with the test compound, the instrument adds the mGluR5 agonist to the cell plate. e. Fluorescence is monitored continuously throughout the process to measure the intracellular calcium concentration.
-
Data Analysis: The antagonist effect is determined by the reduction in the agonist-induced calcium signal in the presence of the test compound. The IC₅₀ value is calculated by plotting the percentage inhibition against the log concentration of the test compound and fitting the data to a four-parameter logistic equation.
Visualizations
Synthetic Workflow
Caption: Synthetic scheme for an mGluR5 NAM via Sonogashira coupling.
mGluR5 Signaling Pathway
Caption: mGluR5 Gq-coupled signaling cascade leading to calcium release.[4][5][6][7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activated nuclear metabotropic glutamate receptor mGlu5 couples to nuclear Gq/11 proteins to generate inositol 1,4,5-trisphosphate-mediated nuclear Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of Endoplasmic Reticulum-Localized Metabotropic Glutamate Receptor 5 (mGlu5) Triggers Calcium Release Distinct from Cell Surface Counterparts in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling with 3-Bromo-Pyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for performing the Sonogashira coupling reaction with 3-bromo-pyridines, a crucial transformation in the synthesis of complex molecules for pharmaceutical and materials science applications. The protocols and data presented are compiled from established literature to ensure reliability and reproducibility.
Introduction
The Sonogashira coupling is a powerful palladium- and copper-cocatalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This methodology is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[2][3] For drug development professionals, the introduction of an alkyne moiety onto a pyridine scaffold can be a key step in creating novel pharmacophores with enhanced metabolic stability or binding affinity. The pyridine nitrogen, however, can sometimes complicate cross-coupling reactions by coordinating to the palladium catalyst and inhibiting its activity.[4] Therefore, optimized protocols are essential for achieving high yields and purity.
Data Presentation
The following table summarizes various reaction conditions and yields for the Sonogashira coupling of substituted 3-bromo-pyridines with different terminal alkynes, providing a comparative overview for experimental design.
| 3-Bromo-Pyridine Derivative | Terminal Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Cu(I) Cocatalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromo-pyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 | [5][6] |
| 2-Amino-3-bromo-pyridine | Cyclopropylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 88 | [7] |
| 2-Amino-3-bromo-pyridine | 1-Decyne | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 | [7] |
| 2-Amino-3-bromo-5-methyl-pyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 93 | [7] |
| 3-Bromopyridine | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd (0.01) | PPh₃ | CuI | Et₃N | Et₃N | 90 | 24 | 34 | [8] |
| 3-Bromopyridine | Propargyl alcohol | NS-MCM-41-Pd (0.1) | PPh₃ | CuI | Et₃N | Et₃N | 90 | 48 | 65 | [8] |
| 3-Iodopyridine | Phenylacetylene | [Pd(C₃H₅)Cl]₂/Tedicyp (0.0001) | Tedicyp | CuI (5) | K₂CO₃ | DMF | 100 | 24 | 90 | |
| 3-Bromopyridine-N-oxide | Phenylacetylene | (AllylPdCl)₂ (2.5) | P(t-Bu)₃ (10) | None | Cs₂CO₃ | DMF | RT | 24 | 95 | [9] |
Experimental Protocols
This section provides a detailed, generalized methodology for the Sonogashira coupling of a 3-bromo-pyridine with a terminal alkyne.
Materials and Reagents
-
3-Bromo-pyridine derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(CF₃COO)₂, PdCl₂(PPh₃)₂, 1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, 2-10 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Anhydrous base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, THF, Toluene)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Standard workup and purification reagents (e.g., ethyl acetate, water, brine, sodium sulfate, silica gel)
Reaction Setup and Procedure
-
Preparation of the Reaction Vessel: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the palladium catalyst, phosphine ligand, and copper(I) iodide under a counterflow of inert gas.[4][10]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Reagent Addition: Under the inert atmosphere, add the 3-bromo-pyridine derivative.
-
Solvent and Base Addition: Add the anhydrous, degassed solvent, followed by the anhydrous amine base.[10] Stir the mixture for a few minutes until the solids have dissolved.
-
Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture.[11]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between room temperature and 100 °C) and stir vigorously.[5][10] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[10] To remove the copper catalyst, an aqueous ammonium chloride wash can be employed.[11]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alkynyl-pyridine.[6][10]
Mandatory Visualizations
Sonogashira Coupling Catalytic Cycle
Caption: The dual catalytic cycle of the Sonogashira reaction.
Experimental Workflow for Sonogashira Coupling
Caption: Experimental workflow for Sonogashira coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. scirp.org [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application of 3-Bromo-5-(2-methoxyethoxy)pyridine in Pharmaceutical Intermediate Synthesis
Introduction
3-Bromo-5-(2-methoxyethoxy)pyridine (CAS No. 181585-07-9) is a substituted pyridine derivative that serves as a versatile building block in organic synthesis, particularly in the construction of pharmaceutical intermediates.[1][2] The pyridine scaffold is a common motif in a wide array of biologically active compounds and approved drugs. The presence of a bromine atom at the 3-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds. The 2-methoxyethoxy group at the 5-position can influence the electronic properties of the pyridine ring and may offer a site for further modification or interaction with biological targets.
This application note details the utility of this compound as a precursor in the synthesis of more complex molecules through common and powerful synthetic methodologies relevant to drug discovery and development. Specifically, we present a representative protocol for a Buchwald-Hartwig amination reaction, a cornerstone of modern medicinal chemistry for the synthesis of arylamines.[3][4]
Synthetic Utility
The bromine atom on the pyridine ring of this compound makes it an excellent substrate for several key cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[5][6][7]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[8][9][10]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide variety of amines.[3][4][11]
These reactions allow for the introduction of diverse functionalities onto the pyridine core, providing access to a rich chemical space for the development of novel therapeutic agents.
Representative Application: Buchwald-Hartwig Amination
A common application for bromopyridine intermediates is the synthesis of substituted aminopyridines, which are prevalent in many kinase inhibitors and other targeted therapies. The following section provides a detailed protocol for a representative Buchwald-Hartwig amination of this compound with morpholine.
Experimental Workflow
Detailed Experimental Protocol
Reaction: Synthesis of 4-(5-(2-methoxyethoxy)pyridin-3-yl)morpholine
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Seal the tube with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times.
-
Add anhydrous toluene, followed by the dropwise addition of morpholine via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction to completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to afford the desired product, 4-(5-(2-methoxyethoxy)pyridin-3-yl)morpholine.
Quantitative Data
The following table summarizes representative data for the Buchwald-Hartwig amination of a bromopyridine substrate. Actual results may vary depending on the specific substrates and reaction conditions.
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Reaction Time | 12-24 hours |
| Reaction Temperature | 100 °C |
| Catalyst Loading (Pd₂(dba)₃) | 2 mol% |
| Ligand Loading (XPhos) | 4 mol% |
Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0) species. Understanding this mechanism is crucial for reaction optimization and troubleshooting.
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents [patents.google.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Flow Synthesis of Pharmaceutical Intermediate Catalyzed by Immobilized DERA: Comparison of Different Immobilization Techniques and Reactor Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
Application Notes: Heck Reaction Conditions for 3-Bromo-5-(2-methoxyethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene.[1][2] This reaction is instrumental in the synthesis of substituted alkenes, which are key structural motifs in numerous pharmaceuticals, agrochemicals, and advanced materials.[3][4]
3-Bromo-5-(2-methoxyethoxy)pyridine is a valuable heterocyclic building block in drug discovery. The pyridine core is a common feature in bioactive molecules, and the alkoxy substituent can influence solubility and metabolic stability. The Heck reaction provides a powerful method for further functionalizing this scaffold by introducing vinyl groups at the 3-position.
This document provides an overview of typical conditions and detailed protocols applicable to the Heck coupling of this compound, based on established procedures for similar 3-bromopyridine and electron-deficient aryl bromide substrates.[5][6]
Reaction Scheme
The general scheme for the Heck reaction of this compound is shown below:
Figure 1: General Heck reaction of this compound with a generic alkene (R-CH=CH₂).
Key Reaction Parameters
The success of the Heck reaction is highly dependent on the careful selection of several key parameters:
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst.[1] Other sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used.[1] The catalyst loading is typically low, ranging from 1-5 mol%.
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[1] Triphenylphosphine (PPh₃) is widely used.[5] For electron-deficient heteroaryl halides, the use of electron-rich and bulky phosphine ligands or N-Heterocyclic Carbenes (NHCs) can be beneficial.[5][7]
-
Base: A base is required to neutralize the hydrohalic acid (HBr) generated during the reaction.[5] Common choices include organic amines like triethylamine (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) and sodium acetate (NaOAc).[8] The choice of base can significantly impact the reaction rate and yield.[5]
-
Solvent: High-boiling point, polar aprotic solvents are typically used to ensure the solubility of reagents and to achieve the necessary reaction temperatures.[8] Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMAc) are common choices.[8]
-
Temperature: Elevated temperatures, generally between 80 °C and 140 °C, are required to drive the reaction to completion.[5][7] The optimal temperature depends on the reactivity of the specific substrates and the thermal stability of the catalyst.[5]
-
Alkene Partner: Electron-deficient alkenes, such as acrylates (e.g., n-butyl acrylate) and styrenes, are highly effective coupling partners.[1][5] An excess of the alkene (typically 1.2–1.5 equivalents) is often used to ensure complete consumption of the aryl bromide.
Data Presentation: Typical Heck Reaction Conditions
The following table summarizes common conditions for the Heck reaction of various bromopyridines and related aryl bromides, which can be used as a starting point for optimizing the reaction of this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Alkene (equiv) | Temp (°C) | Time (h) | Ref |
| Pd(OAc)₂ (2%) | PPh₃ (4%) | Et₃N (1.5) | DMF | Styrene (1.5) | 100-120 | 12-24 | [5] |
| Pd(OAc)₂ (1%) | P(o-tolyl)₃ (2%) | NaOAc (2.0) | NMP | n-Butyl Acrylate (1.2) | 120-140 | 16-24 | [5] |
| Pd(OAc)₂ (1%) | NHC Salt (2%) | K₂CO₃ (2.0) | DMF/H₂O | Styrene (1.5) | 80 | 4 | [7][9] |
| Pd(OAc)₂ (10%) | None | K₂CO₃ (3.0) | Toluene | Styrene (3.0) | 130 | 1 | [6] |
| Pd(OAc)₂ (2%) | None | K₂CO₃ (2.0) | DMF | Styrene (1.0) | 60 | 12 | [10] |
Experimental Protocols
The following are detailed, representative protocols that can be adapted for the target substrate. Note: All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Coupling with n-Butyl Acrylate
This protocol is adapted from standard procedures for the coupling of aryl bromides with acrylate esters.[5]
Materials:
-
This compound (1.0 equiv)
-
n-Butyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[5]
-
Using syringes, add anhydrous NMP, followed by triethylamine and n-butyl acrylate.
-
Place the flask in a preheated oil bath at 130 °C.
-
Stir the reaction mixture vigorously for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and transfer to a separatory funnel.
-
Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).[5]
-
Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[5]
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Protocol 2: Coupling with Styrene
This protocol provides a general method for the coupling of an aryl bromide with styrene.[5]
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.04 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Procedure:
-
Add this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate to a dry Schlenk flask with a stir bar.
-
Seal the flask, then evacuate and backfill with inert gas three times.[5]
-
Add anhydrous DMF and styrene to the flask via syringe.[5]
-
Heat the reaction mixture to 110 °C in a preheated oil bath and stir for 12-24 hours.[5]
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the reaction mixture with a large volume of water and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[5]
-
Filter the solution and remove the solvent in vacuo.
-
Purify the resulting crude oil or solid via flash column chromatography to obtain the pure product.
Visualizations
Experimental Workflow
The following diagram illustrates the general laboratory workflow for setting up a Heck reaction under an inert atmosphere.
Caption: General workflow for the Heck reaction.
Catalytic Cycle
The diagram below outlines the generally accepted catalytic cycle for the Mizoroki-Heck reaction, starting from a Pd(0) active species.
Caption: Catalytic cycle of the Heck reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 7. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 9. mdpi.com [mdpi.com]
- 10. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
Application Notes and Protocols for the Synthesis of Bipyridyl Compounds using 3-Bromo-5-(2-methoxyethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bipyridyl compounds are a cornerstone in medicinal chemistry, materials science, and catalysis due to their unique chelating properties and rigid scaffold. They are integral components of numerous clinically approved drugs and serve as essential ligands in various catalytic systems. The synthesis of functionalized bipyridyls is, therefore, of significant interest to the scientific community. This document provides detailed protocols for the synthesis of bipyridyl compounds utilizing 3-Bromo-5-(2-methoxyethoxy)pyridine as a key building block. The methoxyethoxy side chain can enhance solubility and offers a potential site for further functionalization, making this precursor particularly valuable in drug discovery programs.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, and it is particularly well-suited for the synthesis of biaryl and hetero-biaryl compounds.[1] This method is highlighted in the following protocols due to its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a diverse array of boronic acid and ester coupling partners.[1]
Synthesis of this compound
The starting material, this compound (CAS No. 181585-07-9), is commercially available from various suppliers.[2][3] Its synthesis can be achieved through a nucleophilic aromatic substitution reaction on 3,5-dibromopyridine with 2-methoxyethanol in the presence of a suitable base.
General Workflow for Bipyridyl Synthesis
The synthesis of bipyridyl compounds from this compound typically follows a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The general workflow is depicted below.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with a generic pyridyl boronic acid. Optimization may be required for specific substrates.[1][4]
Materials:
-
This compound (1.0 equiv)
-
Pyridyl boronic acid or boronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the pyridyl boronic acid/ester, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[4]
-
Solvent Addition: Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The reaction mixture is typically stirred at room temperature for a few minutes to ensure proper mixing.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5][6]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired bipyridyl compound.
Data Presentation
The following table summarizes typical conditions for Suzuki-Miyaura cross-coupling reactions involving bromopyridine derivatives, which can be adapted for reactions with this compound.
| Catalyst System | Base | Solvent System | Temp. (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | [1] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 18 | Varies | [1] |
| PdCl₂(dppf) | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | Varies | [1] |
| Pd₂(dba)₃ / Tri(p-tolyl)phosphine | KF | 1,4-Dioxane | 110 | 12-24 | 74-82 | [5] |
Catalytic Cycle of Suzuki-Miyaura Coupling
The catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Safety Precautions
-
Palladium catalysts are flammable and may be toxic. Handle in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care.
-
Bases such as potassium carbonate and potassium phosphate can be corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reactions under pressure or at high temperatures should be conducted behind a blast shield.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The use of this compound in Suzuki-Miyaura cross-coupling reactions provides a reliable and adaptable route for the synthesis of novel bipyridyl compounds. The protocols and data presented here serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, facilitating the development of new molecules with potential therapeutic or technological applications.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C8H10BrNO2 | CID 10775911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (CAS No. 181585-07-9) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: The Role of 3-Bromo-5-(2-methoxyethoxy)pyridine in the Development of Antitumor Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-(2-methoxyethoxy)pyridine is a substituted pyridine derivative that serves as a crucial building block in the synthesis of various heterocyclic compounds with potential therapeutic applications. Its unique structural features, including the reactive bromine atom and the solubilizing methoxyethoxy group, make it a valuable intermediate in the development of novel antitumor agents, particularly kinase inhibitors. This document provides an overview of its application, synthesis protocols for derivative compounds, and the biological activities of the resulting molecules.
While direct antitumor activity of this compound itself has not been extensively reported, its significance lies in its role as a key intermediate for creating more complex molecules that exhibit potent anticancer properties. The strategic placement of its functional groups allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies that interfere with the signaling pathways controlling cell growth, proliferation, and survival. The pyridine scaffold is a common feature in many approved and investigational kinase inhibitors. This compound provides a versatile platform for the synthesis of kinase inhibitors through various cross-coupling reactions, where the bromine atom can be substituted with different aromatic or heterocyclic groups to generate a library of compounds for biological screening.
One notable application of this intermediate is in the synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives, which have been investigated as potent inhibitors of various protein kinases.
Synthesis of a Pyrido[2,3-d]pyrimidin-7-one Derivative
The following protocol describes the synthesis of a potential antitumor agent starting from this compound. This multi-step synthesis involves the introduction of an amino group, followed by the construction of the fused pyrimidine ring.
Experimental Protocol: Synthesis of 2,4-dichloro-5-((5-(2-methoxyethoxy)pyridin-3-yl)amino)pyrimidine
This procedure outlines a key step in the synthesis of a kinase inhibitor core structure.
Materials:
-
This compound
-
2,4,5-trichloropyrimidine
-
Palladium(II) acetate (Pd(OAc)2)
-
Xantphos
-
Cesium carbonate (Cs2CO3)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), 2,4,5-trichloropyrimidine (1.2 eq), palladium(II) acetate (0.1 eq), Xantphos (0.2 eq), and cesium carbonate (2.0 eq).
-
Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen).
-
Add anhydrous 1,4-dioxane to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
After cooling to room temperature, filter the mixture through a pad of celite and wash with an appropriate solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,4-dichloro-5-((5-(2-methoxyethoxy)pyridin-3-yl)amino)pyrimidine.
This intermediate can then undergo further reactions, such as nucleophilic substitution of the chloro groups, to generate a diverse range of potential kinase inhibitors.
Visualization of Synthetic Pathway
The following diagram illustrates the general synthetic workflow for utilizing this compound in the creation of a kinase inhibitor scaffold.
Application Notes and Protocols for Metal-Catalyzed C-N Bond Formation with 3-Bromo-5-(2-methoxyethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, where nitrogen-containing heterocycles are prevalent scaffolds. The pyridine moiety, a key structural element in numerous pharmaceuticals, often requires functionalization through C-N bond formation. This document provides an overview and generalized protocols for the metal-catalyzed cross-coupling of amines with 3-Bromo-5-(2-methoxyethoxy)pyridine , a versatile building block for the synthesis of novel substituted pyridines.
General Reaction Scheme
The metal-catalyzed C-N bond formation with this compound and a generic primary or secondary amine (HNR¹R²) can be represented by the following scheme:
Caption: General scheme for metal-catalyzed C-N coupling.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, known for its high functional group tolerance and broad substrate scope.[1] A typical catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired product and regenerate the active catalyst.
General Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on common practices for the Buchwald-Hartwig amination of bromopyridines and should be optimized for the specific amine substrate.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube or microwave vial, add the palladium catalyst (1-5 mol%) and the phosphine ligand (1.2-2.4 equivalents relative to palladium).
-
Add the base (1.5-3.0 equivalents) to the reaction vessel.
-
Under an inert atmosphere, add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents).
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-5-(2-methoxyethoxy)pyridin-3-amine.
Hypothetical Data for Buchwald-Hartwig Amination
The following table presents hypothetical data for the coupling of this compound with various amines to illustrate potential reaction parameters and outcomes. Note: This data is for illustrative purposes only and is not derived from experimental results.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4.8) | NaOt-Bu (2.0) | Toluene | 100 | 12 | 85 |
| 2 | Morpholine | Pd(OAc)₂ (3) | SPhos (6.6) | K₃PO₄ (2.5) | Dioxane | 110 | 18 | 78 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | BINAP (3.6) | Cs₂CO₃ (3.0) | THF | 80 | 24 | 65 |
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst. While it often requires higher reaction temperatures and may have a more limited substrate scope compared to palladium-catalyzed methods, it offers a more cost-effective alternative.
General Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on common practices for the Ullmann condensation of aryl halides and should be optimized for the specific amine substrate.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Copper catalyst (e.g., CuI, Cu₂O)
-
Ligand (e.g., L-proline, 1,10-phenanthroline) (optional but often beneficial)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., DMF, DMSO, NMP)
-
Sealed tube or round-bottom flask with a reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a sealed tube or round-bottom flask, add the copper catalyst (5-20 mol%) and the ligand (10-40 mol%), if used.
-
Add the base (2.0-3.0 equivalents).
-
Under an inert atmosphere, add this compound (1.0 equivalent) and the amine (1.2-2.0 equivalents).
-
Add the solvent via syringe.
-
Seal the tube or equip the flask with a reflux condenser and heat the reaction mixture to the desired temperature (typically 100-160 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Hypothetical Data for Ullmann Condensation
The following table presents hypothetical data for the Ullmann condensation of this compound with various amines. Note: This data is for illustrative purposes only and is not derived from experimental results.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | Aniline | CuI (10) | L-proline (20) | K₂CO₃ (2.0) | DMSO | 120 | 24 | 70 |
| 2 | Morpholine | Cu₂O (15) | None | Cs₂CO₃ (2.5) | NMP | 140 | 36 | 55 |
| 3 | Imidazole | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ (2.0) | DMF | 130 | 24 | 60 |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for a metal-catalyzed C-N coupling reaction.
Caption: General workflow for C-N coupling reactions.
Conclusion
While specific, reproducible examples for the C-N coupling of this compound are not prevalent in the searched literature, the generalized protocols for Buchwald-Hartwig amination and Ullmann condensation provided herein serve as a robust starting point for the synthesis of novel N-substituted-5-(2-methoxyethoxy)pyridin-3-amines. Researchers and drug development professionals are encouraged to utilize these methodologies as a foundation for the development and optimization of specific synthetic routes tailored to their amine of interest. Careful screening of catalysts, ligands, bases, solvents, and temperatures will be crucial for achieving high yields and purity of the desired products.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions of 3-Bromo-5-(2-methoxyethoxy)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling of 3-Bromo-5-(2-methoxyethoxy)pyridine.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki reaction with this compound, presented in a question-and-answer format.
Question 1: I am observing very low or no yield in my reaction. What are the primary causes and how can I troubleshoot this?
Answer:
Low to no product formation is a frequent challenge, often stemming from several factors related to the electron-rich nature of the pyridine substrate and potential catalyst inhibition. A systematic evaluation of each reaction component is crucial for identifying and resolving the issue.
Initial Checks:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is conducted under a consistently inert atmosphere (Argon or Nitrogen).[1]
-
Reagent Quality: Verify the purity and integrity of your starting materials. Boronic acids can degrade over time, and phosphine ligands are susceptible to oxidation.[1] Ensure the base is anhydrous and finely powdered.
-
Reaction Temperature: Insufficient temperature can lead to a sluggish reaction. Typically, temperatures between 80-110 °C are effective for bromopyridines.[2]
Systematic Optimization: If initial checks do not resolve the issue, a systematic screening of reaction parameters is recommended. The following workflow can guide your optimization efforts.
Caption: A logical workflow for diagnosing and resolving low yield issues.
Question 2: I am observing significant formation of side products, such as the homocoupling of my boronic acid and/or dehalogenation of the starting material. How can I minimize these?
Answer:
Side product formation is often indicative of suboptimal reaction kinetics or the presence of oxygen.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and can be a significant issue.[1]
-
Recommendation: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Consider switching to a more stable boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[2] Ensure your base is not overly harsh and that the reaction is properly degassed.
-
-
Homocoupling: The self-coupling of the boronic acid is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[2]
-
Recommendation: Thoroughly degas all reagents and solvents. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes mitigate this issue.
-
-
Dehalogenation (Hydrodebromination): This involves the replacement of the bromine atom with hydrogen.
-
Recommendation: This can be favored by slow reaction kinetics. Switching to a more active catalyst system (e.g., using Buchwald ligands like SPhos or XPhos) to accelerate the desired cross-coupling can often suppress this side reaction.
-
Question 3: My reaction is stalling, and I see unreacted starting material even after extended reaction times. What should I try?
Answer:
Reaction stalling can be due to catalyst deactivation or insufficient reactivity under the chosen conditions.
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation.[3]
-
Recommendation: Employ bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos). These ligands can stabilize the active palladium species and sterically hinder coordination of the pyridine nitrogen.[4]
-
-
Insufficient Reactivity: The chosen conditions may not be forcing enough.
-
Recommendation: Increase the reaction temperature in increments of 10-20 °C. Consider switching to a stronger base, such as K₃PO₄ or Cs₂CO₃, which are often effective for challenging couplings.[4] You could also consider increasing the catalyst loading (e.g., from 2 mol% to 5 mol%).
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand system is best for the Suzuki coupling of this compound?
A1: There is no single "best" system, as the optimal choice can depend on the specific boronic acid used. However, for electron-rich heteroaryl bromides like this one, certain systems tend to perform better. A good starting point is often Pd(PPh₃)₄. For more challenging couplings or to improve yields, systems using a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand such as SPhos or XPhos are highly recommended.[4] Ligands like dppf in the form of Pd(dppf)Cl₂ can also be very effective.
Q2: How do I choose the right base for my reaction?
A2: The base is critical for activating the boronic acid. The choice can significantly impact the yield. For challenging couplings involving pyridines, inorganic bases are generally preferred.
-
K₃PO₄ (Potassium Phosphate): Often an excellent choice for difficult couplings, providing good yields.[5][6]
-
Cs₂CO₃ (Cesium Carbonate): A strong base that can be very effective, though more expensive.
-
K₂CO₃/Na₂CO₃ (Potassium/Sodium Carbonate): Milder bases that are effective in many standard Suzuki reactions and are a good first choice for optimization.[3]
Q3: What is the best solvent system to use?
A3: A mixture of an organic solvent and water is typically optimal for Suzuki reactions of bromopyridines. The aqueous phase helps to dissolve the inorganic base, while the organic phase dissolves the substrate and catalyst.[5]
-
Common Systems: 1,4-Dioxane/Water or Toluene/Water (often in a 4:1 or 5:1 ratio) are widely used and effective.[3][5]
-
Anhydrous Conditions: While less common, in cases of severe protodeboronation, completely anhydrous conditions with an organic-soluble base might be explored.
Data Presentation
The following tables summarize reaction conditions for the Suzuki coupling of various bromopyridine derivatives, which can serve as a guide for optimizing the reaction of this compound.
Table 1: Comparison of Catalyst/Ligand Systems for Suzuki Coupling of Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Substrate | Yield (%) | Reference Notes |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 2-Bromo-3-methylpyridine | 75-85 | A common and reliable starting point.[3] |
| Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ (2.0) | Toluene | 100 | 18 | 3-Amino-2-chloropyridine | - | Buchwald ligand system, good for electron-rich substrates.[3] |
| Pd(dppf)Cl₂ (5) | - | Na₂CO₃ (2.0) | Toluene/Dioxane (4:1) | 85 | 4 | General halo-aromatics | - | Often provides good yields with shorter reaction times.[3] |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 12-24 | 2-Bromopyridine derivatives | Moderate-Good | A classic and cost-effective system. |
Table 2: Comparison of Bases for Suzuki Coupling of Bromopyridines
| Catalyst System | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Substrate | Yield (%) | Reference Notes |
| Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 5-Bromo-2-methylpyridin-3-amine | Moderate-Good | K₃PO₄ is often effective for pyridines with amine groups.[6] |
| Pd(dppf)Cl₂ | K₂CO₃ (2.0) | Dimethoxyethane | 80 | 2 | 5-Bromo-1-ethyl-1H-indazole | High | K₂CO₃ is a milder, yet effective base. |
| Pd(OAc)₂/SPhos | Na₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 16-24 | 2-Bromopyridine | Low (in this case) | Base choice is critical and substrate-dependent. |
| Pd(PPh₃)₄ (3) | Cs₂CO₃ (2.0) | Dioxane | 80 | 1.5 | 2-Chloropyridine | 96 | Cs₂CO₃ can be highly effective for less reactive halides.[7] |
Experimental Protocols
This section provides a detailed, generalized methodology for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Experimental Workflow Diagram:
Caption: A standard experimental workflow for the Suzuki-Miyaura coupling reaction.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous, finely powdered potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe. Finally, under a positive flow of inert gas, add the Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (0.05 mmol, 5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Bromo-5-(2-methoxyethoxy)pyridine Reaction Products
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-Bromo-5-(2-methoxyethoxy)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Based on the common synthetic route from 3,5-dibromopyridine and 2-methoxyethanol, the most likely impurities are:
-
Unreacted 3,5-dibromopyridine: The starting material for the substitution reaction.
-
Unreacted 2-methoxyethanol: The alcohol used for the etherification.
-
Di-substituted byproduct (3,5-di(2-methoxyethoxy)pyridine): Although typically a minor byproduct, it can form under certain reaction conditions.
-
Solvent residues: Depending on the reaction and work-up conditions, solvents like DMF or THF may be present.
Q2: My this compound is showing significant tailing during silica gel column chromatography. What could be the cause and how can I fix it?
A2: Tailing is a common issue when purifying pyridine-containing compounds on silica gel. The basic nitrogen atom of the pyridine ring can interact with the acidic silanol groups on the silica surface, leading to poor peak shape.
-
Solution 1: Use a basic modifier in your eluent. Add a small amount of a volatile base, such as 0.1-1% triethylamine (Et3N), to your mobile phase. This will neutralize the acidic sites on the silica gel and improve the elution of your basic compound.
-
Solution 2: Use neutralized silica gel. You can prepare this by washing the silica gel with a dilute solution of a base (like triethylamine in your eluent) before packing the column.
-
Solution 3: Consider an alternative stationary phase. If tailing persists, alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds.
Q3: I am struggling to separate this compound from unreacted 3,5-dibromopyridine by column chromatography. What can I do?
A3: While these two compounds have different polarities, separation can sometimes be challenging if the conditions are not optimal.
-
Optimize your solvent system: The polarity of your eluent is crucial. 3,5-dibromopyridine is less polar than the product. Start with a low polarity eluent system (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. Use Thin Layer Chromatography (TLC) to find a solvent system that gives a good separation (ΔRf > 0.2) between the two spots. An ideal Rf for your product on the TLC plate is around 0.25-0.35 for good separation on the column.
-
Use a longer column: Increasing the length of your silica gel column can improve the separation of closely eluting compounds.
-
Gradient elution: Start with a low polarity mobile phase to elute the 3,5-dibromopyridine first, then gradually increase the polarity to elute your desired product.
Q4: Can I purify this compound by recrystallization? What solvents should I try?
A4: Yes, recrystallization can be an effective purification method, especially for removing less soluble or more soluble impurities. The key is to find a suitable solvent or solvent system.
-
Solvent Screening: Start by testing the solubility of your crude product in various solvents at room temperature and upon heating. Good single solvents for bromo-aromatic compounds often include ethanol, isopropanol, or toluene.
-
Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be effective. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy. Then, allow the solution to cool slowly. A hexane/ethyl acetate or hexane/dichloromethane mixture could be a good starting point.
Troubleshooting Guides
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product does not elute from the column. | Eluent polarity is too low. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexanes). |
| Product is degrading on the silica gel. | Use neutralized silica gel or add triethylamine to the eluent. Consider using alumina as the stationary phase. | |
| Product elutes with the solvent front. | Eluent polarity is too high. | Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in hexanes). |
| Poor separation of product and impurities. | Inappropriate solvent system. | Perform a thorough TLC analysis to find an optimal solvent system that provides good separation. |
| Column is overloaded. | Use a larger column or load less crude material. A general rule is a 30:1 to 50:1 ratio of silica gel to crude product by weight. | |
| Column was not packed properly. | Ensure the silica gel is packed uniformly without any cracks or channels. |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No crystals form upon cooling. | Too much solvent was used. | Gently evaporate some of the solvent to increase the concentration and try cooling again. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure compound. | |
| Oiling out instead of crystallization. | The compound's melting point is lower than the boiling point of the solvent, and it is coming out of solution above its melting point. | Use a lower boiling point solvent or a mixed solvent system. Allow the solution to cool more slowly. |
| Impurities are preventing crystallization. | Try purifying by column chromatography first to remove the bulk of the impurities. | |
| Low recovery of purified product. | Too much solvent was used, leaving a significant amount of product in the mother liquor. | Concentrate the mother liquor and cool to obtain a second crop of crystals. Note that the purity of the second crop may be lower. |
| The product is significantly soluble in the cold solvent. | Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of your crude reaction mixture.
-
Preparation of the Column:
-
Select a glass column of appropriate size. For 1 gram of crude material, a column with a diameter of 2-3 cm is a good starting point.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
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Prepare a slurry of silica gel (30-50 g for 1 g of crude material) in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica bed.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin elution with a low-polarity solvent system (e.g., 5-10% ethyl acetate in hexanes containing 0.1% triethylamine).[1]
-
Collect fractions in test tubes or flasks.
-
Monitor the elution of the compounds using TLC.
-
If necessary, gradually increase the polarity of the eluent (e.g., to 15-20% ethyl acetate in hexanes) to elute the desired product.
-
-
Isolation of the Purified Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a small volume of a test solvent and observe the solubility at room temperature.
-
If it is insoluble at room temperature, heat the mixture gently. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Test several solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, or mixtures thereof) to find the optimal one.
-
-
Recrystallization Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
If using a mixed solvent system, dissolve the crude product in a minimal amount of the "good" solvent and then add the "poor" solvent dropwise while hot until the solution becomes faintly cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals in a vacuum oven or in a desiccator.
-
Data Presentation
The following table provides typical parameters for the purification of compounds similar to this compound. These should be used as a starting point for optimization.
| Purification Method | Parameter | Typical Value/System | Expected Purity |
| Silica Gel Chromatography | Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | >98% |
| Mobile Phase | Hexanes/Ethyl Acetate gradient (e.g., 5% to 20% EtOAc) with 0.1% Et3N | ||
| Typical Rf of Product | ~0.3 in 15% EtOAc/Hexanes (estimated) | ||
| Recrystallization | Solvent System | Ethanol, Isopropanol, or Hexane/Ethyl Acetate mixture | >99% |
| Expected Yield | 60-80% (dependent on crude purity) |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for purification issues.
References
Navigating Buchwald-Hartwig Reactions of Bromopyridines: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination of bromopyridines is a cornerstone of modern synthetic chemistry, pivotal in the construction of nitrogen-containing compounds essential for pharmaceutical and materials science. However, the unique electronic properties of the pyridine ring can lead to challenging side reactions, impacting yield and purity. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during these critical transformations.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Significant Formation of De-brominated Pyridine (Hydrodehalogenation)
Q1: My reaction is producing a significant amount of the de-brominated pyridine starting material. What is causing this, and how can I prevent it?
A1: This common side reaction, known as hydrodehalogenation, occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture instead of the amine.[1] The electron-deficient nature of the pyridine ring can make it more susceptible to this pathway.
Potential Causes & Solutions:
-
Ligand Choice: The phosphine ligand plays a critical role in promoting the desired C-N bond formation over hydrodehalogenation. Bulky, electron-rich ligands can accelerate reductive elimination, outcompeting the hydrodehalogenation pathway.
-
Base Selection: The choice of base is crucial. While strong bases are necessary, some can promote side reactions. Weaker inorganic bases are sometimes preferred to suppress hydrodehalogenation.
-
Solvent and Reagent Purity: Impurities in solvents or reagents can act as hydride sources. Ensure all materials are of high purity and solvents are anhydrous.
-
Temperature Control: Elevated temperatures can sometimes favor hydrodehalogenation. Optimizing the reaction temperature is key.
| Parameter | Recommendation to Minimize Hydrodehalogenation |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., Josiphos-type ligands).[2] |
| Base | Consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃. |
| Solvent | Use high-purity, anhydrous solvents. |
| Temperature | Titrate to the lowest effective temperature. |
Experimental Protocol to Minimize Hydrodehalogenation:
This protocol is a general guideline for the amination of a bromopyridine with an aniline, aiming to suppress hydrodehalogenation.
Materials:
-
Bromopyridine (1.0 equiv)
-
Aniline (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
Josiphos-type ligand (e.g., CyPF-tBu) (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂, the Josiphos-type ligand, and K₃PO₄.
-
Add the bromopyridine and aniline to the tube.
-
Seal the tube, then evacuate and backfill with the inert gas (repeat three times).
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Issue 2: Formation of Bipyridine Byproduct (Homocoupling)
Q2: I am observing a significant amount of a bipyridine byproduct in my reaction. What leads to this homocoupling, and how can I avoid it?
A2: The formation of a bipyridine byproduct is a result of a homocoupling side reaction. This can occur when the palladium-aryl intermediate reacts with another molecule of the bromopyridine starting material. This can be particularly problematic with electron-deficient heteroaryl halides like bromopyridines.
Potential Causes & Solutions:
-
Catalyst System: The choice of palladium precursor and ligand can influence the rate of homocoupling.
-
Reaction Conditions: Temperature and reaction time can impact the prevalence of this side reaction.
-
Inert Atmosphere: The presence of oxygen can sometimes promote homocoupling pathways.
| Parameter | Recommendation to Minimize Homocoupling |
| Catalyst | Use well-defined palladium precatalysts. |
| Ligand | Employ ligands that favor the desired cross-coupling pathway. |
| Atmosphere | Maintain a strictly inert atmosphere (argon or nitrogen). |
| Temperature | Optimize for the lowest effective temperature to disfavor homocoupling. |
Experimental Protocol to Minimize Homocoupling:
This protocol provides a general method for the amination of a bromopyridine, with considerations to reduce the formation of bipyridine byproducts.
Materials:
-
Bromopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
XPhos (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Dioxane
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add the bromopyridine and the amine.
-
Add anhydrous dioxane.
-
Seal the tube and heat the reaction mixture at a carefully controlled temperature (e.g., 80 °C).
-
Monitor the reaction closely by GC-MS or LC-MS to avoid prolonged reaction times after full conversion of the starting material.
-
Once the reaction is complete, cool to room temperature and work up as previously described.
Issue 3: Low or No Conversion
Q3: My Buchwald-Hartwig reaction is sluggish or not proceeding to completion. What are the likely reasons?
A3: Low or no conversion in the amination of bromopyridines can often be attributed to catalyst inhibition or deactivation. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, hindering its catalytic activity.
Potential Causes & Solutions:
-
Catalyst Inhibition: The pyridine nitrogen can act as a poison to the palladium catalyst.
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands is crucial to shield the palladium center and promote the catalytic cycle.
-
Catalyst Choice: Pre-formed palladium catalysts (precatalysts) can often provide more active and reproducible catalytic systems compared to generating the active Pd(0) species in situ.
-
Base Strength: An appropriate base is required to facilitate the deprotonation of the amine and regeneration of the catalyst.
-
Reagent Quality: The purity of the bromopyridine, amine, and the dryness of the solvent are critical. Impurities can poison the catalyst.
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to deactivation.
| Parameter | Recommendation for Improved Conversion |
| Ligand | Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). |
| Catalyst | Utilize palladium precatalysts for better activity and reproducibility. |
| Base | Ensure a sufficiently strong base is used (e.g., NaOtBu, LHMDS). |
| Reagents | Use high-purity starting materials and anhydrous solvents. |
| Atmosphere | Maintain a strict inert atmosphere throughout the reaction setup and duration. |
Visualizing Reaction Pathways
To better understand the challenges in Buchwald-Hartwig reactions of bromopyridines, the following diagrams illustrate the desired catalytic cycle and the competing side reaction pathways.
Caption: Desired catalytic cycle and major side reactions.
This guide provides a starting point for troubleshooting common issues in the Buchwald-Hartwig amination of bromopyridines. Successful outcomes often depend on careful optimization of reaction parameters, particularly the choice of ligand and base, to favor the desired C-N bond formation over competing side reactions.
References
Technical Support Center: Catalyst Selection for 3-Bromo-5-(2-methoxyethoxy)pyridine Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for palladium-catalyzed cross-coupling reactions with 3-Bromo-5-(2-methoxyethoxy)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of coupling reactions for this compound?
A1: The most common and effective palladium-catalyzed cross-coupling reactions for this substrate are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These methods are widely used for the formation of carbon-carbon and carbon-nitrogen bonds in pharmaceutical and materials science.[1][2][3]
Q2: What are the main challenges when using this compound in cross-coupling reactions?
A2: The primary challenges include:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation and reduced reaction yields.[3]
-
Substrate Reactivity: The electron-donating nature of the 2-methoxyethoxy group can make the C-Br bond less reactive towards oxidative addition, which is often the rate-limiting step in the catalytic cycle.[4]
Q3: How can I minimize catalyst inhibition by the pyridine nitrogen?
A3: Employing bulky, electron-rich phosphine ligands is an effective strategy. Ligands such as SPhos, XPhos, and RuPhos can shield the palladium center, preventing coordination with the pyridine nitrogen.[3]
Q4: What general precautions should I take to ensure a successful coupling reaction?
A4: To minimize side reactions and ensure reproducibility, it is crucial to:
-
Maintain an Inert Atmosphere: Use degassed solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction to prevent catalyst deactivation and unwanted side reactions like homocoupling.
-
Use Anhydrous Solvents: For reactions sensitive to water, such as those involving boronic acids, ensure that anhydrous solvents are used to prevent side reactions like protodeboronation.[3]
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Suggested Solution |
| Catalyst Inhibition | Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos) to shield the palladium center from the pyridine nitrogen.[3] |
| Inefficient Oxidative Addition | Increase the reaction temperature or screen different palladium precursors and ligands. More electron-rich ligands can facilitate this step.[3] |
| Side Reactions | For Suzuki reactions, use anhydrous solvents and consider boronic esters to minimize protodeboronation. For all couplings, ensure thorough degassing to prevent homocoupling.[3] |
| Inactive Catalyst | Use a fresh batch of catalyst and ensure proper storage conditions. Consider using a pre-catalyst for more reliable activation.[5] |
| Inappropriate Base or Solvent | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, THF) to find the optimal combination for your specific coupling partners.[5][6] |
Data Presentation: Catalyst Systems for Analogous Bromopyridine Couplings
Suzuki-Miyaura Coupling of Substituted Bromopyridines
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15 | Moderate to Good | For 5-bromo-2-methylpyridin-3-amine with arylboronic acids.[7][8] |
| PdCl₂(dppf) | dppf | Na₂CO₃/K₂CO₃ | DME | Not Specified | Not Specified | Low (17%) | For a 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one derivative.[9] |
| XPhosPdG2 | XPhos | Not Specified | Not Specified | Not Specified | Not Specified | Good to Excellent (67-89%) | For 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with arylboronic acids.[9] |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | THF/H₂O | Not Specified | Not Specified | Not Specified | For 3-(3-bromophenyl)pyridine with arylboronic acid.[1] |
Buchwald-Hartwig Amination of Bromopyridines
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| [Pd₂(dba)₃] | (±)-BINAP | NaOBuᵗ | Toluene | 80 | 4 | 60 | For 2-bromo-6-methyl pyridine with cyclohexane-1,2-diamine.[10] |
| Pd(OAc)₂ | dppp | NaOBuᵗ | Toluene | 80 | Not Specified | 55-98 | For 2-halopyridines with volatile amines.[11] |
| [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuONa | Toluene | Not Specified | Not Specified | Good | For bromobenzene with various secondary amines.[12][13] |
Sonogashira Coupling of Bromopyridines
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | Good (up to 96%) | For 2-amino-3-bromopyridines with terminal alkynes.[14] |
| Pd(PPh₃)₄ | CuI | Et₃N | THF/Et₃N | Room Temp | 16 | High | For 6-bromo-3-fluoro-2-cyanopyridine with terminal alkynes.[15] |
| [PdCl₂(PPh₃)₂] | CuI | Et₃N | Not Specified | Not Specified | Not Specified | Not Specified | General procedure for Sonogashira coupling.[16] |
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
This protocol is adapted from the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids.[8]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium phosphate (K₃PO₄) (1.5 equiv).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Reaction: Stir the mixture at 85-95 °C for 15 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Representative Buchwald-Hartwig Amination Protocol
This protocol is a general procedure adapted from the amination of 2-bromopyridines.[10][11]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (NaOBuᵗ) (1.4 equiv).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., BINAP, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature, dilute with diethyl ether or ethyl acetate, and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ and remove the solvent under reduced pressure.
-
Purification: Recrystallize or purify the product by flash column chromatography.
Representative Sonogashira Coupling Protocol
This protocol is based on the coupling of 2-amino-3-bromopyridines with terminal alkynes.[14]
-
Reaction Setup: In a round-bottomed flask under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a phosphine ligand (e.g., PPh₃, 5.0 mol%), and the copper co-catalyst (CuI, 5.0 mol%).
-
Solvent and Reagent Addition: Add anhydrous DMF and stir for 30 minutes. Then, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and triethylamine (Et₃N) as the base.
-
Reaction: Heat the mixture to 100 °C for 3 hours, monitoring the reaction by TLC.
-
Work-up: After completion, pour the reaction mixture into a saturated aqueous solution of sodium chloride and extract with ethyl acetate. Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scirp.org [scirp.org]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cross-Coupling Reactions of 3-Bromo-5-(2-methoxyethoxy)pyridine
Welcome to the technical support center for the cross-coupling of 3-Bromo-5-(2-methoxyethoxy)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of derivatives of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any product formation in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes?
A1: A complete lack of product formation in a Suzuki-Miyaura reaction can stem from several factors. The pyridine nitrogen in your substrate can coordinate to the palladium catalyst, leading to catalyst inhibition.[1] Additionally, ensure your boronic acid or ester is not degraded and that your reaction is performed under strictly anaerobic conditions. The choice of base and solvent is also critical for this substrate.
Q2: My Buchwald-Hartwig amination of this compound is giving low yields. How can I improve it?
A2: Low yields in Buchwald-Hartwig aminations with this substrate are often due to an inappropriate choice of base or ligand. Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) are often effective.[2] The ligand choice is also crucial; consider using bulky, electron-rich phosphine ligands to facilitate the catalytic cycle.[3][4] Reaction temperature and time are also key parameters to optimize.
Q3: I am observing significant homocoupling of my alkyne in a Sonogashira reaction. What can be done to minimize this side product?
A3: Alkyne homocoupling, or Glaser coupling, is a common side reaction in Sonogashira couplings, often promoted by the copper(I) cocatalyst in the presence of oxygen.[5] To mitigate this, ensure your reaction is rigorously degassed and maintained under an inert atmosphere. You might also consider using a copper-free Sonogashira protocol.[5]
Q4: In my Heck coupling reaction, I am seeing a mixture of regioisomers. How can I control the regioselectivity?
A4: Achieving high regioselectivity in Heck couplings can be challenging. The choice of ligand and additives can significantly influence the outcome. For terminal olefins, the electronic and steric properties of the phosphine ligand can direct the regioselectivity. The choice of base and solvent can also play a role in controlling which isomer is favored.
Troubleshooting Guides
Low to No Yield
This is a common issue that can be addressed by systematically evaluating the reaction components and conditions.
Troubleshooting Workflow for Low Yields
References
Troubleshooting low conversion rates in 3-bromopyridine coupling reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges, particularly low conversion rates, encountered during 3-bromopyridine coupling reactions.
General Troubleshooting
Low or no product yield is a common challenge in cross-coupling reactions involving 3-bromopyridine. The electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate with and deactivate the palladium catalyst are frequent underlying issues.[1] Key areas to investigate include the choice of catalyst and ligand, reaction conditions (base, solvent, temperature), reagent quality, and the maintenance of an inert atmosphere.[1]
Frequently Asked Questions (FAQs) - General
Q1: My 3-bromopyridine coupling reaction has a low yield. What are the first things I should check?
A1: Start by verifying the following:
-
Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen. Ensure that your solvents were properly degassed and that a consistently inert atmosphere (argon or nitrogen) was maintained throughout the reaction.[1][2] Inadequate inerting can lead to catalyst deactivation and promote side reactions.[2]
-
Reagent Quality: The purity of 3-bromopyridine, your coupling partner (e.g., boronic acid, amine), and the dryness of the solvent are critical. Impurities can poison the catalyst.[1] For Suzuki reactions, ensure the stability of the boronic acid, as protodeboronation can be a significant side reaction.[3]
-
Reaction Temperature: Suboptimal temperatures can lead to slow reaction rates. If the reaction is sluggish, consider incrementally increasing the temperature.[4]
Q2: I'm observing the formation of palladium black in my reaction. What does this mean and how can I prevent it?
A2: The formation of palladium black indicates that the active Pd(0) catalyst is agglomerating and precipitating out of the solution, leading to a loss of catalytic activity. This can happen if the catalytic cycle is slow, which can be caused by inhibition from the pyridine nitrogen.
-
Prevention Strategies:
Q3: How can I minimize side reactions like hydrodehalogenation (debromination)?
A3: Hydrodehalogenation, the replacement of bromine with hydrogen, is a common side reaction.[1] This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the desired coupling partner.[1]
-
Prevention Strategies:
-
Choice of Base: For Suzuki couplings, avoid bases that can promote this side reaction. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOtBu.[1]
-
Solvent System: Using a mixture of an organic solvent with water can sometimes suppress this side reaction.[1]
-
Reagent Purity: Ensure reagents are free from impurities that could act as hydride sources.[1]
-
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. However, with 3-bromopyridine, challenges such as catalyst inhibition by the pyridine nitrogen can arise.[3]
FAQs - Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura coupling of 3-bromopyridine is not working. What are the most critical components to optimize?
A1: For challenging substrates like 3-bromopyridine, the catalyst system and base are paramount.
-
Catalyst and Ligand: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[3] Employing bulky phosphine ligands like SPhos, XPhos, and RuPhos can shield the palladium and prevent this coordination.[3]
-
Base Selection: The choice of base is crucial for the transmetalation step. For difficult couplings, potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[2] Ensure the base is finely powdered to maximize its reactivity.[2]
Q2: I am observing significant protodeboronation of my boronic acid. How can I address this?
A2: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and can be promoted by the presence of water.[2]
-
Mitigation Strategies:
Data Presentation: Suzuki-Miyaura Coupling of Bromopyridines
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(dppf)Cl₂ (5) | dppf | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 95 |
| 2 | 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | dppf | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 92 |
| 3 | 5-Bromo-2-methylpyridin-3-amine | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ (5) | dppf | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 |
| 4 | 6-bromopyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | Dioxane/H₂O (4:1) | 80-90 | 12-24 | >90 (expected) |
| 5 | 3-Amino-5-bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ (5) | dppf | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 95 |
Note: This data is compiled from literature reports on structurally similar aminobromopyridines and serves as a guide for optimization.[5][6]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromopyridine (1.0 equiv.), the arylboronic acid (1.1–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[1]
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O mixture) via syringe. In a separate vial under an inert atmosphere, add the palladium catalyst and ligand, then transfer to the main reaction flask.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualization: Suzuki-Miyaura Troubleshooting Workflow
References
Technical Support Center: Removal of Palladium Catalyst from 3-Bromo-5-(2-methoxyethoxy)pyridine Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium catalysts from reaction mixtures containing 3-Bromo-5-(2-methoxyethoxy)pyridine.
Troubleshooting Guides
The removal of palladium catalysts from reaction mixtures containing pyridine derivatives can be challenging due to the strong coordination of the pyridine nitrogen to the palladium center, forming stable, soluble complexes.[1][2] This guide provides a systematic approach to troubleshooting common issues.
Issue 1: High Levels of Residual Palladium After Standard Work-up
Primary Cause: The Lewis basic nitrogen in the pyridine ring of this compound can form a stable chelate with the palladium catalyst, keeping it in solution during aqueous extraction.
Solutions:
-
Employ a Palladium Scavenger: Solid-supported scavengers have a high affinity for palladium and can effectively remove it from the reaction mixture. Thiol-functionalized silica gels are particularly effective for various palladium species.[3][4]
-
Activated Carbon Treatment: While often cost-effective, activated carbon can sometimes lead to product loss through non-specific adsorption.[3]
-
Crystallization: If the product is a solid, crystallization can be an effective purification method, leaving the palladium impurities in the mother liquor.
-
Chromatography: Column chromatography can separate the product from the palladium catalyst, although it may not be ideal for large-scale purifications.
Comparison of Common Palladium Removal Methods
| Method | Advantages | Disadvantages | Typical Efficiency |
| Thiol-Functionalized Silica Scavengers | High efficiency and selectivity for palladium.[3][4] Easy to handle and remove by filtration. | Higher cost compared to activated carbon. | >99% |
| Activated Carbon | Cost-effective and widely available.[3] | Can lead to product loss due to non-specific adsorption.[3] Variable efficiency depending on the palladium species. | Variable (can be >90%) |
| Crystallization | Can be highly effective for solid products. Cost-effective for large scale. | Not suitable for oils or highly soluble compounds. Risk of co-crystallization of palladium complexes. | Dependent on conditions |
| Column Chromatography | Can achieve high purity. | Not always practical for large-scale synthesis. Potential for product loss on the column. | High |
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to remove palladium from reactions involving this compound?
A1: The primary difficulty arises from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate strongly to the palladium catalyst, forming stable complexes that are challenging to remove using standard purification methods like simple filtration or aqueous washes.[1][2] This strong binding, or chelation, keeps the palladium species solubilized in the organic phase, making its separation from the desired product difficult.
Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in APIs. For palladium, the permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 parts per million (ppm) in the final drug substance, depending on the maximum daily dose of the drug.[1]
Q3: How can I quantify the amount of residual palladium in my product?
A3: The most common and accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[3] This technique offers high sensitivity and is the industry standard for the analysis of elemental impurities. Other techniques like High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (XRF) can also be used.
Q4: Can the 2-methoxyethoxy side chain interfere with palladium removal?
A4: The ether functionalities in the 2-methoxyethoxy side chain are generally not expected to strongly coordinate with palladium in the same way the pyridine nitrogen does. However, the overall polarity and solubility of the molecule, influenced by this side chain, can affect the efficiency of certain purification methods like crystallization and chromatography.
Experimental Protocols
Protocol 1: Palladium Removal Using Thiol-Functionalized Silica Scavenger
This protocol provides a general procedure for the removal of palladium from a solution of crude this compound using a thiol-functionalized silica scavenger.
Materials:
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Crude this compound reaction mixture
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Thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol)
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Anhydrous organic solvent (e.g., Toluene, THF, or Dichloromethane)
-
Celite® or filter paper
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable anhydrous organic solvent. The concentration should be such that the product is fully dissolved.
-
Scavenger Addition: Add the thiol-functionalized silica scavenger to the solution. A typical starting point is to use 3-5 molar equivalents of the scavenger relative to the initial amount of palladium catalyst used in the reaction.[1]
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally for the specific substrate.[1]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger with the bound palladium.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS to confirm the removal of the catalyst.
Protocol 2: Quantification of Residual Palladium by ICP-MS
This protocol outlines the general steps for preparing a sample of this compound for palladium analysis by ICP-MS.
Materials:
-
Purified this compound sample
-
High-purity nitric acid (e.g., TraceMetal™ Grade)
-
High-purity hydrochloric acid (e.g., TraceMetal™ Grade)
-
Deionized water (18 MΩ·cm)
-
Palladium standard solutions for calibration
-
Microwave digestion system
-
ICP-MS instrument
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the purified product (e.g., 50-100 mg) into a clean microwave digestion vessel.
-
Acid Digestion: Add a mixture of high-purity nitric acid and hydrochloric acid (typically in a 3:1 ratio) to the vessel.
-
Microwave Digestion: Place the vessel in the microwave digestion system and run a suitable program to completely digest the organic matrix. The program parameters (temperature, pressure, time) will depend on the specific microwave system and the sample matrix.
-
Dilution: After cooling, carefully transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water. The final acid concentration should be compatible with the ICP-MS introduction system.
-
Calibration: Prepare a series of calibration standards by diluting a certified palladium standard solution in the same acid matrix as the samples.
-
Analysis: Introduce the prepared samples and calibration standards into the ICP-MS instrument and measure the intensity of the palladium isotopes (e.g., ¹⁰⁵Pd, ¹⁰⁶Pd, ¹⁰⁸Pd).
-
Quantification: Construct a calibration curve from the standard solutions and use it to determine the concentration of palladium in the sample.
Visualizations
Caption: Experimental workflow for palladium removal.
Caption: Decision tree for selecting a palladium removal method.
References
Technical Support Center: Synthesis of 3-Bromo-5-(2-methoxyethoxy)pyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of derivatives of 3-Bromo-5-(2-methoxyethoxy)pyridine, with a focus on preventing the common side reaction of debromination.
Troubleshooting Guides
Issue: Significant Debromination of Starting Material in Cross-Coupling Reactions
Observation: Analysis of the reaction mixture (e.g., by LC-MS or GC-MS) shows a significant amount of the debrominated starting material, 3-(2-methoxyethoxy)pyridine, alongside unreacted starting material and the desired product.
Root Causes and Solutions:
Debromination, the premature replacement of the bromine atom with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. This is particularly prevalent with electron-rich aryl halides. The electron-donating nature of the 5-(2-methoxyethoxy) group on the pyridine ring can make the 3-bromo position more susceptible to this side reaction.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting debromination.
Detailed Troubleshooting Steps:
-
Optimize the Catalyst System:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the rates of oxidative addition and reductive elimination, minimizing the lifetime of intermediates that could lead to debromination.
-
Recommendation: Switch from standard ligands like PPh₃ to bulky, electron-rich ligands such as SPhos, XPhos, or RuPhos. These have been shown to be effective in challenging cross-coupling reactions involving electron-rich heteroaryl halides.
-
-
Palladium Source: The use of modern palladium pre-catalysts can provide a more active and stable catalytic species.
-
Recommendation: Employ a palladium pre-catalyst, such as SPhos-Pd-G3 or XPhos-Pd-G4. These pre-catalysts are designed to generate the active Pd(0) species under mild conditions, which can reduce side reactions.
-
-
-
Modify Reaction Parameters:
-
Temperature: Higher temperatures can promote debromination.
-
Recommendation: Screen lower reaction temperatures. Many modern catalyst systems are active at or near room temperature. Start at a lower temperature (e.g., 40-60 °C) and only increase if the reaction is too slow.
-
-
Base: The choice and strength of the base can significantly influence the extent of debromination. Strong bases may facilitate pathways leading to hydride formation.
-
Recommendation: Use milder inorganic bases. Potassium phosphate (K₃PO₄) is often a good choice. Other bases to consider are cesium carbonate (Cs₂CO₃) or potassium fluoride (KF), which have been shown to be effective in minimizing side reactions.
-
-
-
Control for Hydride Sources:
-
Solvent and Reagents: Protic impurities or solvents can be a source of hydride, leading to debromination.
-
Recommendation: Ensure all solvents are anhydrous and reagents are of high purity. If using an alcohol or water as a co-solvent, ensure it is thoroughly degassed.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to debromination?
A1: The 5-(2-methoxyethoxy) group is electron-donating, which increases the electron density of the pyridine ring. This makes the carbon-bromine bond more susceptible to oxidative addition by the palladium catalyst, but it can also increase the likelihood of side reactions like debromination, especially under harsh conditions or with suboptimal catalyst systems. Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition and creating a longer lifetime for intermediates that can undergo debromination.[1]
Q2: I am performing a Suzuki-Miyaura coupling. Which conditions are recommended to start with?
A2: For a Suzuki-Miyaura coupling with this compound, it is advisable to start with milder conditions that have been shown to be effective for electron-rich heteroaryl bromides. A good starting point would be to use a modern palladium pre-catalyst with a bulky, electron-rich ligand, a mild base, and a moderate temperature.
Q3: Can the choice of boronic acid or ester influence the rate of debromination?
A3: Yes, the reactivity of the boronic acid or ester can play a role. If the transmetalation step is slow, the aryl-palladium-bromide intermediate has a longer lifetime, increasing the chance of debromination. Using a more reactive boronic acid or converting a boronic acid to a more reactive boronate ester (like a pinacol ester) can sometimes help to favor the desired coupling over the side reaction. However, highly reactive organoboron reagents can also be more prone to side reactions like homocoupling.
Q4: I am observing the formation of palladium black. Is this related to debromination?
A4: The formation of palladium black indicates catalyst decomposition.[1] While not directly causing debromination, the conditions that lead to catalyst decomposition (e.g., high temperatures, slow catalytic turnover) are often the same conditions that favor debromination.[1] Improving the stability and activity of the catalyst by choosing appropriate ligands and optimizing reaction conditions can help to prevent both palladium black formation and debromination.[1]
Data Presentation
The following table summarizes reaction conditions that have been successfully employed for the Suzuki-Miyaura coupling of various substituted bromopyridines, which can serve as a starting point for the optimization of reactions with this compound.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | For 2-Bromo-3-methylpyridine with 4-Nitrophenyl boronic acid.[2] |
| Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%) | K₃PO₄ | Toluene | 100 | 18 | >95 | For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[2] |
| PdCl₂(dppf) | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | >90 | General procedure for halo-aromatic rings.[2] |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane / H₂O | 100 | 24 | >90 | For nitrogen-rich heterocycles.[3] |
| XPhos Pd G3 | K₃PO₄ | t-BuOH / H₂O | 80 | 16 | >95 | For challenging heteroaryl bromides. |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)
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Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or t-BuOH/water)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add this compound, the arylboronic acid, and anhydrous potassium phosphate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium pre-catalyst and the degassed solvent system via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (start with 60-80 °C). Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Diagram:
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
References
Technical Support Center: Scale-Up of Reactions Involving 3-Bromo-5-(2-methoxyethoxy)pyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up of chemical reactions involving 3-Bromo-5-(2-methoxyethoxy)pyridine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common large-scale reactions performed with this compound?
A1: Given its structure as a substituted bromopyridine, the most common industrial-scale reactions are palladium-catalyzed cross-coupling reactions. These include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, typically with boronic acids or esters. This is widely used to create biaryl structures prevalent in pharmaceuticals.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds by coupling with a wide range of primary and secondary amines. This is a crucial transformation in the synthesis of many active pharmaceutical ingredients (APIs).[1]
Q2: What are the primary challenges when scaling up palladium-catalyzed reactions with this substrate?
A2: Key challenges include:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation.[2] This is often referred to as the "2-pyridyl problem" when the nitrogen is ortho to the reacting site, but can still be a factor for 3-substituted pyridines.
-
Impurity Profile: Side reactions such as homocoupling of the boronic acid (in Suzuki reactions) or hydrodehalogenation can become more significant at scale.[3][4] The presence of oxygen can exacerbate homocoupling.[4]
-
Heat and Mass Transfer: Ensuring efficient mixing and temperature control is critical to avoid localized overheating, which can lead to catalyst decomposition (formation of palladium black) and increased side product formation.
-
Purification: Removing residual palladium to meet regulatory requirements (often in the low ppm range for APIs) and separating the product from catalyst-derived byproducts and unreacted starting materials can be challenging on a large scale.[5]
-
Reagent and Solvent Quality: The purity of starting materials and the use of anhydrous, degassed solvents are critical for reproducibility and high yields.
Q3: How do I select the appropriate catalyst system for a large-scale Suzuki-Miyaura coupling?
A3: For Suzuki-Miyaura couplings of pyridines, especially at scale, the choice of ligand is crucial. Bulky, electron-rich phosphine ligands are often preferred as they can promote the challenging oxidative addition step and shield the palladium center from inhibition by the pyridine nitrogen.[6] Pre-formed, air- and moisture-stable precatalysts are often favored in industrial settings for their ease of handling and reproducibility.[7] A screening of different catalyst/ligand combinations at the lab scale is highly recommended before scale-up.
Q4: What are the key considerations for choosing a base in a large-scale Buchwald-Hartwig amination?
A4: The choice of base is critical and depends on the specific amine and substrate.[8]
-
Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) often provides high reaction rates but can be incompatible with sensitive functional groups.[8]
-
Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) offer better functional group tolerance but may require higher temperatures or longer reaction times.[8]
-
Solubility of the base is a key factor on a large scale to ensure good mixing and consistent reaction rates.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Suggested Solution |
| Reaction stalls or shows minimal product formation. | Catalyst Deactivation/Inhibition: The pyridine nitrogen is coordinating to the palladium center.[2] | 1. Switch to a Bulkier Ligand: Employ sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[6] 2. Increase Catalyst Loading: While not ideal for cost, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome partial deactivation. |
| Ineffective Base: The base may not be strong enough or sufficiently soluble to facilitate transmetalation. | 1. Screen Bases: Test stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃. 2. Ensure Anhydrous Conditions: If using a solid base, ensure it is finely powdered and dry. | |
| Low Reaction Temperature: The energy barrier for oxidative addition may not be overcome. | 1. Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Temperatures of 80-120 °C are common.[6] 2. Consider Microwave Irradiation: For smaller scale trials, microwave heating can often accelerate difficult couplings.[9] | |
| Poor Reagent Quality: Boronic acid may have degraded (protodeboronation). | 1. Use Fresh Reagents: Employ fresh, high-quality boronic acid. 2. Use Boronate Esters: Consider using more stable boronate esters, such as pinacol esters.[3] |
Issue 2: Significant Side Product Formation in Buchwald-Hartwig Amination
| Symptom | Possible Cause | Suggested Solution |
| Formation of a hydrodehalogenated byproduct (pyridine without the bromine). | β-Hydride Elimination: This side reaction can compete with reductive elimination, especially with certain amines.[1] | 1. Ligand Selection: Choose a ligand that promotes faster reductive elimination. Bidentate ligands like BINAP or DPPF have been shown to be effective in some cases.[1] 2. Optimize Base: The choice of base can influence the relative rates of the desired reaction and side reactions. |
| Significant amount of unreacted starting materials and catalyst decomposition (palladium black). | Catalyst Poisoning/Decomposition: The catalyst is being deactivated before the reaction is complete. | 1. Ensure Inert Atmosphere: Rigorously degas all solvents and maintain a strict inert atmosphere (nitrogen or argon) to prevent oxidation of the catalyst.[4] 2. Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. A lower temperature for a longer duration may be beneficial.[3] |
| Presence of Protic Impurities: Water or other protic impurities can lead to the formation of palladium hydride species, which can cause hydrodehalogenation.[7] | 1. Use Anhydrous Reagents and Solvents: Ensure all reagents and solvents are thoroughly dried. |
Experimental Protocols (Adapted for Analogous Systems)
Disclaimer: These are example protocols for structurally similar compounds and should be adapted and optimized for this compound on a small scale before attempting a large-scale reaction.
Protocol 1: Suzuki-Miyaura Coupling of a Substituted Bromopyridine (Conventional Heating)
This protocol is adapted from a procedure for the coupling of 5-bromo-2-methylpyridin-3-amine.[10]
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane
-
Degassed Water
-
-
Procedure:
-
To a dry, inerted reaction vessel, add this compound, the arylboronic acid, and potassium phosphate.
-
Add the palladium catalyst under the inert atmosphere.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the bromopyridine).
-
Stir the reaction mixture at 80-90 °C under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Buchwald-Hartwig Amination of a Bromopyridine
This protocol is a general procedure adapted from literature on bromopyridine amination.
-
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq)
-
(±)-BINAP (0.03 eq)
-
Sodium tert-butoxide (1.4 eq)
-
Anhydrous Toluene
-
-
Procedure:
-
To a large, dry, and inerted Schlenk vessel, charge the this compound, amine, Pd₂(dba)₃, (±)-BINAP, and sodium tert-butoxide.
-
Add anhydrous toluene via cannula.
-
Heat the resulting mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add diethyl ether and wash the organic mixture with brine.
-
Dry the organic layer over magnesium sulfate and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Quantitative Data for Analogous Reactions
The following tables summarize reaction conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig reactions of similar bromopyridine derivatives, which can serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Substituted Bromopyridines
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Ref |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | 5-bromo-2-methylpyridin-3-amine | [10] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 18 | - | 3-amino-2-chloropyridine | [6] |
| PdCl₂(dppf) | Na₂CO₃ | Toluene/Dioxane (4:1) | 85 | 4 | - | General halo-aromatics | [6] |
Table 2: Buchwald-Hartwig Amination of Bromopyridines
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Ref |
| [Pd₂(dba)₃] / (±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60 | 2-bromo-6-methyl pyridine | |
| Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 100 | 16 | - | General Aryl Bromides | [8] |
| tBuXPhos Pd G3 | Cs₂CO₃ | t-BuOH | 100 | 24 | - | General Aryl Bromides | [7] |
Visualizations
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: A decision tree for systematically troubleshooting low-yield cross-coupling reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Bromopyridine Couplings
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides essential guidance on managing reaction exotherms during large-scale bromopyridine coupling reactions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter, ensuring safer and more efficient scale-up of your processes.
Frequently Asked Questions (FAQs)
Q1: Why are large-scale bromopyridine coupling reactions a concern for exothermic events?
A1: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, are frequently exothermic.[1] During large-scale production, the heat generated by the reaction can exceed the rate of heat removal. This is due to the decrease in the surface-area-to-volume ratio as the reactor size increases, which can lead to a rapid temperature rise, potential thermal runaway, and compromised batch safety and quality.[2][3]
Q2: What are the primary factors influencing the exotherm in a bromopyridine coupling reaction?
A2: The primary factors include the rate of reagent addition, the efficiency of mixing, the heat removal capacity of the reactor, and the intrinsic reactivity of the substrates.[1][2] The choice of palladium catalyst, ligand, base, and solvent system can also significantly impact the reaction rate and, consequently, the rate of heat generation.[4]
Q3: How can I predict the potential exotherm of my bromopyridine coupling reaction before scaling up?
A3: Reaction calorimetry is the most effective method to quantify the heat of reaction and determine the rate of heat release. This data is crucial for safe scale-up by allowing engineers to model the thermal behavior of the reaction in larger vessels and ensure adequate cooling capacity is in place.[3]
Q4: What are common side reactions in bromopyridine couplings, and can they contribute to the exotherm?
A4: Common side reactions include protodeboronation, homocoupling of the boronic acid, and dehalogenation. While these reactions are typically less exothermic than the desired coupling reaction, they can contribute to the overall heat generation and should be minimized through careful control of reaction conditions, such as maintaining an inert atmosphere and using high-purity reagents.
Q5: Can the choice of boronic acid or ester affect the reaction exotherm?
A5: Yes, the structure of the boronic acid or ester can influence the rate of transmetalation, a key step in the catalytic cycle.[5][6] More reactive boron reagents can lead to faster reaction rates and, therefore, a more rapid release of heat. It is important to characterize the kinetics of your specific system during process development.
Troubleshooting Guides
Issue 1: Rapid, Uncontrolled Temperature Increase During Reagent Addition
| Potential Cause | Troubleshooting Strategy |
| Reagent addition is too fast. | Reduce the addition rate of the limiting reagent to match the reactor's cooling capacity. Implement automated dosing to maintain a consistent, slow addition rate.[1] |
| Inadequate mixing. | Ensure the stirrer speed is sufficient to maintain a homogenous mixture and prevent localized hot spots. Consider the reactor geometry and impeller design for optimal mixing at scale. |
| Insufficient cooling. | Verify that the reactor's cooling system is operating correctly and is appropriately sized for the reaction scale and expected exotherm.[2] |
Issue 2: Slower than Expected Initial Exotherm Followed by a Sudden Temperature Spike
| Potential Cause | Troubleshooting Strategy |
| Induction period. | Some catalytic reactions have an induction period before the reaction rate accelerates. Maintain slow reagent addition and be prepared for a delayed exotherm. |
| Accumulation of unreacted reagents. | If the reaction does not initiate promptly, unreacted reagents can accumulate. When the reaction does start, the large amount of available substrate can lead to a dangerous exotherm. Ensure the catalyst is active and that the reaction has initiated before increasing the rate of reagent addition. |
| Poor catalyst activation. | Ensure proper activation of the palladium catalyst. The presence of impurities or inadequate inerting can deactivate the catalyst, leading to a delayed or failed reaction initiation. |
Experimental Protocols
General Protocol for Large-Scale Bromopyridine Suzuki-Miyaura Coupling with Exotherm Management
Materials:
-
Bromopyridine derivative (1.0 equiv)
-
Boronic acid or ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)
-
Ligand (if required)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene/Water, Dioxane/Water)
Equipment:
-
Jacketed glass reactor with temperature control unit
-
Overhead stirrer
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
-
Automated dosing pump
-
Temperature probe
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and properly assembled. Purge the reactor with an inert gas to remove oxygen.
-
Charge Reagents: Charge the bromopyridine, base, and solvent to the reactor. Begin stirring to ensure a homogenous mixture.
-
Inerting: Sparge the reaction mixture with an inert gas for at least 30 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition: Add the palladium catalyst and ligand (if applicable) to the reaction mixture under a positive pressure of inert gas.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 70-80 °C).
-
Controlled Addition of Boronic Acid: Prepare a solution of the boronic acid or ester in the reaction solvent. Using an automated dosing pump, add the boronic acid solution to the reactor at a slow, controlled rate. Crucially, monitor the internal reaction temperature continuously. The addition rate should be adjusted to ensure the temperature does not exceed the set point by more than a few degrees.
-
Reaction Monitoring: After the addition is complete, maintain the reaction at the set temperature and monitor the progress by a suitable analytical technique (e.g., HPLC, GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Proceed with the appropriate aqueous work-up and extraction.
Data Presentation
The following table summarizes key parameters to consider for managing exotherms in large-scale bromopyridine couplings. Note that specific values will be highly dependent on the specific substrates and reaction conditions.
| Parameter | Recommendation for Exotherm Control | Potential Impact on Reaction |
| Reagent Addition Rate | Slow and controlled, ideally automated. | Slower addition may increase overall reaction time but enhances safety. |
| Stirring Speed | Sufficient to maintain homogeneity and efficient heat transfer. | Inadequate stirring can lead to localized hot spots and potential runaway. |
| Reactor Cooling | Ensure cooling capacity is sufficient for the scale and reaction enthalpy. | Insufficient cooling is a primary cause of thermal runaway events.[1][2] |
| Solvent Choice | Use a solvent with a good heat capacity and a boiling point that allows for reflux cooling as a secondary safety measure. | The solvent can affect reaction kinetics and solubility of reagents. |
| Catalyst Loading | Use the minimum effective catalyst loading. | Higher catalyst loading can increase the reaction rate and heat output. |
| Base Strength | Weaker bases may lead to a slower, more controlled reaction. | The choice of base is critical for reaction success and can influence side reactions.[4] |
Visualizations
Caption: Troubleshooting workflow for an uncontrolled exotherm.
Caption: Logical progression for safe scale-up of exothermic reactions.
References
- 1. pharma-iq.com [pharma-iq.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Workup Procedure for Aqueous Suzuki Reactions of Bromopyridines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the workup of aqueous Suzuki reactions involving bromopyridine substrates.
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for an aqueous Suzuki reaction of a bromopyridine?
A1: A typical workup involves cooling the reaction mixture to room temperature, followed by dilution with an organic solvent such as ethyl acetate. The mixture is then washed with water and brine to remove inorganic salts and water-soluble impurities. The organic layer is subsequently dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product, which is often purified by column chromatography.[1][2]
Q2: I'm observing a persistent emulsion during the aqueous workup. How can I break it?
A2: Emulsion formation is common in biphasic workups.[3] To break an emulsion, you can try the following techniques:
-
Addition of Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.[4]
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel.
-
Filtration: Filter the emulsified mixture through a pad of Celite.[5]
-
Solvent Addition: Adding a small amount of a different organic solvent that is miscible with your extraction solvent but immiscible with water can disrupt the emulsion.[4]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.
-
Freezing: Lowering the temperature to induce freezing of the aqueous layer can physically break the emulsion.[4]
Q3: How can I remove the palladium catalyst from my product?
A3: Palladium residues can often be removed by:
-
Filtration through Celite: After diluting the reaction mixture, filtering it through a pad of Celite can remove palladium black and other solid catalyst residues.[5][6]
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying the product and removing residual palladium complexes.[1]
-
Activated Carbon Treatment: Stirring a solution of the crude product with activated carbon can adsorb palladium, which is then removed by filtration.
Q4: There is a significant amount of boronic acid-derived impurities in my product. How can I remove them?
A4: Excess boronic acid and its byproducts can often be removed by:
-
Aqueous Base Wash: Washing the organic layer with an aqueous base (e.g., 1M NaOH) can help extract acidic boronic acid species. Care should be taken if the product is base-sensitive.
-
Acidic Wash: For certain products, an acidic wash can be effective.[7]
-
Column Chromatography: This is a reliable method for separating the desired product from boronic acid impurities.[1]
-
Using Boronate Esters: To minimize side reactions like protodeboronation, consider using boronate esters (e.g., pinacol esters) instead of boronic acids in the reaction itself.[8][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | Catalyst Inhibition/Deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting the catalyst.[1][2] | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to promote the reaction.[10] |
| Protodeboronation: The C-B bond of the boronic acid is cleaved by a proton source (like water), removing it from the catalytic cycle.[8][10] | Ensure anhydrous conditions for the reaction setup, even in an aqueous system, by using a finely ground, dry base.[10] Consider using boronate esters which are more stable.[8] | |
| Homocoupling of Boronic Acid: Oxygen in the reaction can lead to the formation of biaryl byproducts from the boronic acid.[10] | Thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[10] | |
| Incomplete Reaction | Poor Mass Transfer in Biphasic System: Slow reaction rates can be due to poor mixing between the aqueous and organic phases.[11] | Ensure vigorous stirring to create an emulsion-like mixture.[11] The addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB) can improve the transfer of reactants between phases.[11] |
| Inactive Catalyst: The Pd(0) active species may not be forming efficiently from a Pd(II) precatalyst.[10] | Ensure reaction conditions are suitable for the reduction of the precatalyst. Using a direct Pd(0) source like Pd₂(dba)₃ may be beneficial.[11] | |
| Product is Water-Soluble and Difficult to Extract | Polar Nature of the Pyridyl Product: The basic nitrogen of the pyridine ring can lead to increased water solubility, especially in acidic conditions. | Adjust the pH of the aqueous layer to be basic (pH > 8) before extraction to ensure the pyridine nitrogen is not protonated. Perform multiple extractions with an appropriate organic solvent. |
| Formation of Insoluble Black Precipitate (Palladium Black) | Catalyst Decomposition: The active catalyst can decompose to form inactive palladium black. | This is sometimes unavoidable but can be minimized by using appropriate ligands that stabilize the palladium species. Filter the reaction mixture through Celite to remove the precipitate before aqueous workup.[6] |
Experimental Protocols
Protocol 1: General Aqueous Workup Procedure
-
Cooling: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.[1]
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc).[1]
-
Filtration (Optional): If a significant amount of palladium black has formed, filter the mixture through a pad of Celite. Wash the Celite pad with additional EtOAc.[6]
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water, followed by a wash with brine.[1]
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[1]
Protocol 2: Workup with Acid-Base Extraction for Basic Pyridyl Products
-
Cooling and Dilution: Cool the reaction mixture and dilute with an organic solvent (e.g., EtOAc).
-
Acidic Extraction: Extract the organic layer with 1M HCl (aq). The pyridyl product should move into the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times.
-
Wash Organic Layer (Optional): The original organic layer can be washed with brine, dried, and concentrated to recover any non-basic organic compounds.
-
Basification: Combine the acidic aqueous extracts and cool in an ice bath. Carefully add a base (e.g., 1M NaOH or solid K₂CO₃) until the pH is > 8.
-
Back-Extraction: Extract the now basic aqueous layer with an organic solvent (e.g., EtOAc or CH₂Cl₂) 3-4 times.
-
Drying and Concentration: Combine the organic extracts from the back-extraction, dry over an anhydrous salt, filter, and concentrate under reduced pressure to yield the purified basic product.
Visualizations
Caption: General workup workflow for aqueous Suzuki reactions.
Caption: Troubleshooting logic for low-yielding Suzuki reactions.
Caption: Decision tree for breaking emulsions during workup.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buildup and Consumption of Species in Emulsion Droplets during Aqueous Suzuki Coupling Correlate with Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Overcoming steric hindrance in substitutions on the 3-bromopyridine ring
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substitutions on the 3-bromopyridine ring. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on overcoming steric hindrance.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide answers to common questions and solutions to problems you may encounter during substitution reactions on the 3-bromopyridine ring.
Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)
Q1: My Suzuki-Miyaura coupling reaction with 3-bromopyridine is giving low to no yield. What are the common causes and how can I troubleshoot this?
Low yields in Suzuki-Miyaura couplings involving 3-bromopyridine are frequently due to catalyst inhibition or suboptimal reaction conditions.[1][2] The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, hindering its activity.[1][2]
Troubleshooting Strategies:
-
Catalyst and Ligand Selection: The choice of palladium source and phosphine ligand is critical.[1] For sterically hindered substrates, bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are often effective as they can shield the palladium center and prevent pyridine coordination.[1][2][3] Consider using pre-formed palladium catalysts (precatalysts) for more reproducible results.[1] If catalyst inactivity is suspected, increasing the catalyst loading (from 1-5 mol%) may be necessary for challenging substrates.[3]
-
Base and Solvent Choice: The selection of the base is crucial for the transmetalation step.[2] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for difficult couplings.[3] A common solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water.[3]
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.[1] Ensure thorough degassing of solvents and maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction to prevent catalyst deactivation.[1][3]
-
Reagent Quality: The purity of all reagents, including the 3-bromopyridine, the boronic acid, and the solvent, is paramount. Impurities can poison the catalyst.[1]
Q2: I'm observing a significant amount of debrominated starting material (pyridine) in my Suzuki-Miyaura reaction. What causes this and how can I prevent it?
The formation of a debrominated product is a common side reaction known as hydrodehalogenation.[1] This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the organoboron reagent.[1]
Prevention Strategies:
-
Identify Hydride Sources: Potential sources of hydride include the solvent, impurities in reagents, or the boronic acid itself.[1]
-
Solvent System: Using a mixture of an organic solvent with water can sometimes suppress this side reaction.[1]
-
Reagent Purity: Ensure high purity of all reagents, especially the boronic acid, and store them properly to prevent degradation that could lead to hydride impurities.[1]
-
Boronic Acid Stability: To minimize protodeboronation, use anhydrous solvents and consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[2]
Q3: My Buchwald-Hartwig amination of 3-bromopyridine is sluggish or has stalled. What are the likely causes?
A sluggish or stalled Buchwald-Hartwig amination is often due to catalyst inhibition by the pyridine nitrogen.[1] The lone pair of electrons on the nitrogen can coordinate to the palladium center, hindering its catalytic activity.[1]
Troubleshooting Steps:
-
Ligand Screening: Employ bulky, electron-rich phosphine ligands like SPhos, RuPhos, or XPhos to promote the desired catalytic cycle and prevent catalyst inhibition.[1][4]
-
Catalyst Choice: Using pre-formed palladium catalysts can lead to more reproducible and active catalytic systems compared to generating the active Pd(0) species in situ.[1]
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[4]
-
Reaction Temperature: Increasing the reaction temperature can sometimes overcome the activation barrier for sluggish reactions.[3]
Q4: What are the key considerations for a successful Sonogashira coupling with 3-bromopyridine?
Successful Sonogashira couplings with 3-bromopyridine require careful attention to the catalyst system and reaction conditions.
Key Considerations:
-
Dual Catalyst System: Sonogashira couplings typically employ a dual catalyst system consisting of a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst.[3] Ensure both components are fresh and active.
-
Palladium Source and Ligand: Common palladium sources include Pd(PPh₃)₄ or a combination of a Pd(II) source like PdCl₂(PPh₃)₂ with a phosphine ligand.[3][5]
-
Base: A suitable base, often an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the HX formed during the reaction.[5][6]
-
Inert Atmosphere: As with other palladium-catalyzed reactions, maintaining an inert atmosphere is crucial to prevent catalyst deactivation and side reactions.[3]
Directed ortho-Metalation (DoM)
Q5: I am trying to functionalize the C4 position of 3-bromopyridine using Directed ortho-Metalation (DoM), but I am getting poor regioselectivity. How can I improve this?
Achieving high regioselectivity in the DoM of 3-bromopyridine at the C4 position can be challenging. The bromine atom can act as a directed metalation group (DMG), guiding the metalation to the C4 position.[7]
Strategies for Improved Regioselectivity:
-
Choice of Base: The choice of the organolithium base is critical. Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are commonly used bases for the ortho-lithiation of halopyridines.[7][8]
-
Solvent Effects: The choice of solvent can influence the regioselectivity. Toluene has been reported as an effective solvent for generating 3-lithiopyridine at low temperatures.[9]
-
Temperature Control: These reactions are typically performed at very low temperatures (e.g., -78 °C to -50 °C) to control the reactivity and prevent side reactions.[7][8][9]
Nucleophilic Aromatic Substitution (SNAr)
Q6: When is Nucleophilic Aromatic Substitution (SNAr) a viable strategy for substituting the bromine on 3-bromopyridine, and what are the key requirements?
Nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide like 3-bromopyridine is generally difficult. SNAr reactions are favored when the aromatic ring is electron-deficient, typically due to the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[10][11] For pyridine derivatives, the nitrogen atom itself makes the ring more susceptible to nucleophilic attack at the C2 and C4 positions.[12]
Key Requirements and Considerations:
-
Activation: While the pyridine nitrogen provides some activation, SNAr on 3-bromopyridine often requires harsh conditions or is not feasible with many nucleophiles.
-
Alternative Positions: Nucleophilic attack on the pyridine ring is more favorable at the C2 and C4 positions due to better stabilization of the anionic intermediate.[12]
-
Benzyne Mechanism: In the presence of a very strong base, such as sodium amide (NaNH₂), substitution can proceed through a benzyne intermediate.[13] This can sometimes lead to a mixture of products.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for various substitution reactions on 3-bromopyridine and related substrates.
Table 1: Suzuki-Miyaura Coupling Conditions
| 3-Bromopyridine Derivative | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (3-6) | SPhos (6-18) | Na₃PO₄ | Toluene:Water (10:1) | 100 | Low (3-15) | [14] |
| 3-Bromopyridine | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (4 equiv) | DMF | 100 | 56 | [15] |
| 3-Bromopyridine-D4 | Arylboronic acid | Pd catalyst | Phosphine ligand | K₃PO₄ (2-3 equiv) | 1,4-Dioxane/H₂O | - | - | [1] |
Table 2: Buchwald-Hartwig Amination Conditions
| 3-Bromopyridine Derivative | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ (2) | RuPhos (8) | LiHMDS (2.5 equiv) | THF | 65 | 71 | [4] |
| 3-Bromo-2-aminopyridine | Morpholine | RuPhos precatalyst | - | LiHMDS (2.5 equiv) | THF | 65 | 83 | [4] |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] (0.18 mmol) | (±)-BINAP (0.35 mmol) | NaOtBu (25 mmol) | Toluene | 80 | 60 | [16] |
Table 3: Sonogashira Coupling Conditions
| 3-Bromopyridine Derivative | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Terminal Alkyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | up to 96 | [5][17] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 3-Bromopyridine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromopyridine (1.0 equiv.), the arylboronic acid (1.1–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[1]
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O mixture) via syringe.[1] In a separate glovebox or under a positive flow of inert gas, prepare a solution of the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in the reaction solvent and add it to the main reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride.[1] Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
General Protocol for Buchwald-Hartwig Amination of 3-Bromopyridine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst/precatalyst, ligand (if applicable), and base under an inert atmosphere.[18]
-
Reagent Addition: Add the 3-bromopyridine to the Schlenk tube. Seal the tube and evacuate and backfill with an inert gas (repeat this cycle three times).[18]
-
Solvent and Amine Addition: Add the anhydrous solvent via syringe, followed by the amine via syringe.[18]
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[18] Monitor the reaction progress by a suitable analytical technique.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizations
The following diagrams illustrate key reaction pathways and troubleshooting logic.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low yields in Buchwald-Hartwig amination.
Caption: Key factors influencing regioselectivity in Directed ortho-Metalation (DoM).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 14. researchgate.net [researchgate.net]
- 15. pharmaceutical-business-review.com [pharmaceutical-business-review.com]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the NMR Analysis of 3-Bromo-5-(2-methoxyethoxy)pyridine
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of 3-Bromo-5-(2-methoxyethoxy)pyridine, a substituted pyridine derivative of interest in medicinal chemistry. Due to the limited availability of public experimental data for this specific compound, this guide presents a predicted spectral analysis benchmarked against experimentally determined data for structurally related analogs.
The pyridine ring is a fundamental scaffold in numerous pharmaceuticals. Understanding how substituents influence the magnetic environment of the ring's protons and carbons is crucial for confirming its structure and purity. In this compound, the electron-withdrawing bromine atom and the electron-donating, flexible methoxyethoxy group create a distinct substitution pattern that is reflected in its NMR spectra.
Predicted and Comparative NMR Spectral Data
¹H NMR Data Comparison
The proton NMR spectra are particularly informative for observing the influence of substituents on the aromatic protons. The electronegative nitrogen atom deshields the α-protons (H-2, H-6), causing them to appear at a higher chemical shift (downfield) compared to the β (H-3, H-5) and γ (H-4) protons.
Table 1: Comparison of ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Compound | Proton | Predicted/Experimental δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| This compound | H-2 | ~8.30 | d | ~2.0 |
| H-4 | ~7.50 | t | ~2.0 | |
| H-6 | ~8.25 | d | ~2.0 | |
| -OCH₂CH₂- | ~4.20 | t | ~4.5 | |
| -CH₂OCH₃ | ~3.80 | t | ~4.5 | |
| -OCH₃ | ~3.45 | s | - | |
| 3-Bromo-5-methoxypyridine | H-2 | 8.27 | d | 1.8 |
| H-4 | 7.41 | t | 2.2 | |
| H-6 | 8.27 | d | 1.8 | |
| -OCH₃ | 3.88 | s | - | |
| 3,5-Dibromopyridine [1] | H-2, H-6 | 8.61 | d | 2.0 |
| H-4 | 8.01 | t | 2.0 |
Analysis: The replacement of a bromine atom in 3,5-Dibromopyridine with a methoxy group (an electron-donating group) shields the ring protons, causing a significant upfield shift for H-2, H-6, and H-4. Extending the methoxy to a methoxyethoxy group is predicted to have a minor electronic effect on the ring compared to the methoxy group, resulting in similar chemical shifts for the aromatic protons. The aliphatic protons of the methoxyethoxy chain are expected to appear as two triplets and a singlet for the terminal methyl group.
¹³C NMR Data Comparison
In the ¹³C NMR spectrum, the carbon atoms directly attached to electronegative atoms (N, Br, O) are significantly affected. Proton-decoupled ¹³C NMR spectra show singlets for each unique carbon environment.
Table 2: Comparison of ¹³C NMR Spectral Data (101 MHz, CDCl₃)
| Compound | Carbon | Predicted/Experimental δ (ppm) |
| This compound | C-2 | ~145.0 |
| C-3 | ~118.0 | |
| C-4 | ~125.0 | |
| C-5 | ~155.0 | |
| C-6 | ~140.0 | |
| -OCH₂CH₂- | ~68.0 | |
| -CH₂OCH₃ | ~71.0 | |
| -OCH₃ | ~59.0 | |
| 3-Bromo-5-methoxypyridine | C-2 | 145.1 |
| C-3 | 117.8 | |
| C-4 | 125.8 | |
| C-5 | 155.6 | |
| C-6 | 139.7 | |
| -OCH₃ | 56.1 | |
| 3,5-Dibromopyridine | C-2, C-6 | 148.1 |
| C-3, C-5 | 121.1 | |
| C-4 | 141.2 |
Analysis: The carbon attached to the oxygen (C-5) is the most downfield-shifted carbon of the ring in the oxygenated compounds due to the deshielding effect of the oxygen atom. Conversely, the carbon attached to the bromine (C-3) is significantly shielded compared to a proton-bearing carbon. The predicted chemical shifts for the pyridine ring carbons in the target compound are expected to be very close to those of 3-Bromo-5-methoxypyridine.
Experimental Protocols
Acquiring high-quality NMR data is essential for accurate analysis. The following is a standard protocol for the characterization of substituted pyridines.[2][3]
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-30 mg for ¹³C NMR into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is free of water and other impurities.
-
Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.
NMR Data Acquisition
The following parameters are typical for a 400 MHz NMR spectrometer:
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32, depending on sample concentration.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.[3]
-
Relaxation Delay: 1-2 seconds.[3]
-
Temperature: 298 K.[3]
¹³C NMR Acquisition (Proton-Decoupled):
-
Pulse Program: Standard proton-decoupled single-pulse experiment with NOE.[3]
-
Number of Scans: 1024 or higher, due to the low natural abundance of ¹³C.[3]
-
Spectral Width: 0 to 160 ppm.[3]
-
Acquisition Time: 1-2 seconds.[3]
-
Relaxation Delay: 2 seconds.[3]
-
Temperature: 298 K.[3]
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase correct the spectrum to obtain a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
Logical Workflow for NMR Analysis
The process of elucidating a chemical structure using NMR follows a logical progression from sample preparation to the final assignment of all signals. This workflow often involves a combination of one-dimensional and two-dimensional NMR experiments to resolve ambiguities.
Caption: A logical workflow for structure elucidation using NMR spectroscopy.
This guide provides a foundational understanding for the NMR analysis of this compound. By comparing predicted data with that of known analogs, researchers can gain valuable insights into the expected spectral features, aiding in the confirmation of synthesis and the assessment of purity for this and similar substituted pyridines.
References
A Comparative Guide to the LC-MS Characterization of 3-Bromo-5-(2-methoxyethoxy)pyridine Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the liquid chromatography-mass spectrometry (LC-MS) characterization of bromo-alkoxy-pyridine derivatives. Due to a lack of specific publicly available LC-MS data for 3-Bromo-5-(2-methoxyethoxy)pyridine, this document leverages data from closely related analogs, namely 2-Bromo-3-methoxypyridine and 3-bromopyridine, to illustrate the analytical approach. This information serves as a practical reference for developing and applying LC-MS methods for the analysis of this class of compounds.
Data Presentation: A Comparative Analysis
High-Performance Liquid Chromatography (HPLC) with UV detection is a foundational technique for routine analysis and purity assessment of pyridine derivatives. However, for definitive identification, characterization of impurities, and in-depth structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. LC-MS combines the separation capabilities of HPLC with the mass-resolving power of mass spectrometry, offering molecular weight information crucial for confident compound identification[1].
Below is a summary of expected quantitative data from an LC-MS analysis of a hypothetical reaction mixture for the synthesis of a bromo-alkoxy-pyridine derivative, showcasing the technique's utility in monitoring reaction progress and identifying byproducts.
| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Purity by UV (%) |
| Starting Material (e.g., 2-Bromo-3-pyridinol) | 2.5 | 173.9/175.9 | 156.0, 128.0, 95.0 | 5.2 |
| Product (e.g., 2-Bromo-3-methoxypyridine) | 4.2 | 187.9/189.9 | 172.9, 158.0, 108.0 | 92.1 |
| Impurity 1 (e.g., Dibrominated species) | 5.8 | 251.8/253.8/255.8 | 172.9, 145.9 | 1.5 |
| Impurity 2 (e.g., Over-methylated product) | 3.7 | 201.9/203.9 | 186.9, 172.9 | 1.2 |
Note: The m/z values for bromine-containing compounds appear as isotopic doublets ([M] and [M+2]) with nearly equal intensity due to the natural abundance of 79Br and 81Br.
Experimental Protocols
A robust LC-MS method is critical for the reliable analysis of pyridine derivatives. The following is a representative experimental protocol synthesized from established methods for similar compounds.
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working solutions for calibration standards and quality control samples.
-
For complex matrices such as plasma or tissue extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interferences[2][3].
Liquid Chromatography (LC) Conditions:
-
Column: A C18 or pentafluorophenyl (PFP) column is often suitable for the separation of polar aromatic compounds like pyridine derivatives[3]. A common geometry is 2.1 mm I.D. x 100 mm with a 2.7 µm particle size.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient Elution: A typical gradient might start at 5-10% B, ramp up to 90-95% B over several minutes, hold for a brief period, and then return to the initial conditions for re-equilibration[4].
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1-5 µL.
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally effective for pyridine compounds as the nitrogen atom is readily protonated[5].
-
Scan Mode: Full scan mode for initial identification of molecular ions, followed by product ion scan (tandem MS or MS/MS) for structural elucidation and confirmation.
-
Capillary Voltage: 3.5-4.0 kV.
-
Nebulizer Gas Pressure: 40-50 psi.
-
Drying Gas Flow Rate and Temperature: 10 L/min at 300-350°C.
-
Collision Energy: This will need to be optimized for each compound to achieve characteristic fragmentation. For initial experiments, a ramp of collision energies (e.g., 10-40 eV) can be employed.
Visualizations
Experimental Workflow:
The following diagram illustrates a typical workflow for the LC-MS characterization of bromo-alkoxy-pyridine derivatives.
Caption: A generalized workflow for the LC-MS analysis of pyridine derivatives.
Fragmentation Pathway:
Understanding the fragmentation pattern is key to structural confirmation. The fragmentation of 3-bromopyridine typically involves two primary pathways: the loss of a bromine radical and the cleavage of the pyridine ring[6]. The following diagram illustrates a plausible fragmentation pathway for a bromo-pyridine derivative.
Caption: A representative fragmentation pathway for a bromo-pyridine compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scirp.org [scirp.org]
- 4. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Ruboxistaurin analysis in rat plasma utilizing LC–MS/MS technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Halogen Dance: A Comparative Guide to the Reactivity of 3-Bromopyridine versus 3-Chloropyridine in Suzuki Coupling
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl and hetero-biaryl structures, which are prevalent in medicinally important compounds. The choice of the halide on the pyridine ring is a critical parameter that significantly influences reaction efficiency. This guide provides an objective, data-driven comparison of the reactivity of 3-bromopyridine and 3-chloropyridine in this cornerstone reaction.
The well-established trend in halide reactivity for Suzuki-Miyaura couplings follows the order of I > Br > Cl > F, which is correlated with the bond dissociation energies of the carbon-halogen bond. Consequently, 3-bromopyridine is generally more reactive than 3-chloropyridine. The stronger C-Cl bond in 3-chloropyridine necessitates more forcing reaction conditions, often requiring more sophisticated and reactive catalyst systems to achieve comparable yields to its bromo- a. This lower reactivity of chloro-heteroarenes is primarily due to the challenging oxidative addition step in the catalytic cycle.[1]
Performance Comparison in Suzuki Coupling
The following table summarizes typical reaction conditions and outcomes for the Suzuki coupling of 3-bromo- and 3-chloropyridines with arylboronic acids, compiled from various studies. It is important to note that direct side-by-side comparisons under identical conditions are scarce in the literature; therefore, this table represents an amalgamation of typical results to illustrate the general reactivity trends.
| Feature | 3-Bromopyridine | 3-Chloropyridine |
| Typical Catalyst System | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃ | Pd₂(dba)₃/P(t-Bu)₃, Pd(OAc)₂ with bulky, electron-rich ligands (e.g., SPhos, XPhos) |
| Typical Base | K₂CO₃, K₃PO₄ | K₃PO₄, Cs₂CO₃, KF |
| Typical Solvent | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | Dioxane/H₂O, THF |
| Reaction Temperature (°C) | 80 - 120 | 50 - 120 (often higher temperatures or microwave irradiation are beneficial) |
| Typical Reaction Time (h) | 0.17 - 18 | Overnight (often longer than for bromides) |
| Reported Yields (%) | 70 - 90+ | Moderate to ~80 |
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura coupling of 3-bromopyridine and 3-chloropyridine. These protocols are generalized and may require optimization for specific substrates.
Protocol 1: Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid
Materials:
-
3-Bromopyridine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add 3-bromopyridine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 mmol, 3-5 mol%).
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Heat the reaction mixture to 85-100 °C and stir for the required time (typically monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 3-Chloropyridine with an Arylboronic Acid
Materials:
-
3-Chloropyridine
-
Arylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Tri-tert-butylphosphine [P(t-Bu)₃]
-
Potassium fluoride (KF, spray-dried)
-
Tetrahydrofuran (THF, anhydrous and degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, add 3-chloropyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), and spray-dried potassium fluoride (2.0 mmol, 2.0 equiv.) to an oven-dried reaction vessel.
-
In a separate vial, prepare the catalyst system by dissolving Pd₂(dba)₃ and P(t-Bu)₃ in THF.
-
Add the catalyst solution to the reaction vessel.
-
Add anhydrous and degassed THF to the reaction mixture.
-
Seal the vessel and heat the reaction mixture to 50 °C.
-
Stir the reaction overnight, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction and perform an aqueous work-up.
-
Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2]
Reaction Mechanism and Workflow
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle. The key steps are oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Conclusion
References
Reactivity Showdown: 3-Iodo-5-(2-methoxyethoxy)pyridine vs. 3-Bromo-5-(2-methoxyethoxy)pyridine in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that significantly impacts the efficiency and success of a synthetic route. In the realm of palladium-catalyzed cross-coupling reactions, the choice between an aryl iodide and an aryl bromide can dictate reaction conditions, catalyst loading, and overall yield. This guide provides an in-depth comparison of the reactivity of 3-iodo-5-(2-methoxyethoxy)pyridine and its bromo-analogue, 3-bromo-5-(2-methoxyethoxy)pyridine, in key cross-coupling reactions, supported by established chemical principles and illustrative experimental data.
The fundamental difference in reactivity between these two pyridine derivatives lies in the carbon-halogen bond strength. The carbon-iodine (C-I) bond is inherently weaker and more polarized than the carbon-bromine (C-Br) bond. This disparity directly influences the rate-determining step of many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the palladium(0) catalyst. The lower bond dissociation energy of the C-I bond facilitates a more rapid oxidative addition, leading to faster reaction rates and often allowing for milder reaction conditions.
At a Glance: Comparative Reactivity
| Feature | 3-Iodo-5-(2-methoxyethoxy)pyridine | This compound |
| Reactivity | Higher | Lower |
| C-X Bond Energy | Weaker | Stronger |
| Oxidative Addition | Faster / Milder Conditions | Slower / Harsher Conditions |
| Typical Catalyst Loading | Lower | Higher |
| Reaction Times | Shorter | Longer |
| Reaction Temperatures | Generally Lower | Generally Higher |
Theoretical Framework: The Role of the Halogen in Reactivity
The enhanced reactivity of 3-iodo-5-(2-methoxyethoxy)pyridine can be attributed to several key factors related to the carbon-halogen bond. The C-I bond is longer and has a lower bond dissociation energy compared to the C-Br bond, making it more susceptible to cleavage during the oxidative addition step of the catalytic cycle.[1][2][3] This initial step is often the slowest in the entire process, and a more facile oxidative addition accelerates the overall reaction rate.[4] Consequently, reactions involving the iodo-substituted pyridine can often be performed under more gentle conditions, such as lower temperatures and with lower concentrations of the palladium catalyst, which can be advantageous for substrates with sensitive functional groups.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. This compound | C8H10BrNO2 | CID 10775911 - PubChem [pubchem.ncbi.nlm.nih.gov]
Alternative reagents to 3-Bromo-5-(2-methoxyethoxy)pyridine for pyridine ring introduction
For Researchers, Scientists, and Drug Development Professionals
The introduction of the 5-(2-methoxyethoxy)pyridine moiety is a critical step in the synthesis of numerous compounds with significant applications in medicinal chemistry and materials science. The traditional and most common method involves the use of 3-Bromo-5-(2-methoxyethoxy)pyridine in cross-coupling reactions. However, a range of alternative reagents and strategies are available, each with its own set of advantages and disadvantages in terms of reactivity, availability, and reaction conditions. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal synthetic route for their specific needs.
Comparison of Alternative Reagents
The primary alternatives to this compound fall into two main categories: other 3-halo-5-(2-methoxyethoxy)pyridines with different leaving groups (e.g., chloro or triflate), and reagents where the polarity of the coupling is reversed, such as (5-(2-methoxyethoxy)pyridin-3-yl)boronic acid and its derivatives. The choice of reagent significantly impacts the reaction conditions and potential yield.
Table 1: Performance Comparison of Reagents for 5-(2-Methoxyethoxy)pyridine Introduction in Suzuki-Miyaura Cross-Coupling Reactions
| Reagent | Leaving Group/Coupling Partner | Typical Catalyst System | Reaction Conditions | Expected Yield Range | Key Advantages | Key Disadvantages |
| This compound | -Br | Pd(PPh₃)₄, Pd(dppf)Cl₂ | 80-120 °C | 70-95% | High reactivity, well-established protocols. | Higher cost compared to chlorides, potential for side reactions at elevated temperatures. |
| 3-Chloro-5-(2-methoxyethoxy)pyridine | -Cl | Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, SPhos) | 100-140 °C | 50-85% | Lower cost, readily available starting materials. | Lower reactivity requiring more active catalysts and harsher conditions.[1] |
| 3-Trifluoromethanesulfonyloxy-5-(2-methoxyethoxy)pyridine | -OTf | Pd(OAc)₂/PCy₃ | Room temperature to 80 °C | 80-98% | High reactivity, often milder reaction conditions than halides. | Higher cost, may require synthesis from the corresponding pyridinol. |
| (5-(2-Methoxyethoxy)pyridin-3-yl)boronic Acid | -B(OH)₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ | 80-110 °C | 75-95% | Reverses coupling polarity, useful for coupling with aryl/heteroaryl halides. | Boronic acids can be prone to decomposition (protodeboronation).[2] |
| (5-(2-Methoxyethoxy)pyridin-3-yl)boronic Acid Pinacol Ester | -B(pin) | Pd(dppf)Cl₂ | 80-120 °C | 75-95% | More stable and easier to handle than the corresponding boronic acid.[2] | Requires an additional synthetic step to prepare from the boronic acid. |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions using the compared reagents. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Na₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To a reaction vessel, add this compound, the aryl/heteroaryl boronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture and an aqueous solution of Na₂CO₃.
-
Heat the mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 3-Chloro-5-(2-methoxyethoxy)pyridine
Materials:
-
3-Chloro-5-(2-methoxyethoxy)pyridine (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.5 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
K₃PO₄ (3.0 equiv)
-
Toluene
Procedure:
-
In a glovebox, combine 3-Chloro-5-(2-methoxyethoxy)pyridine, the aryl/heteroaryl boronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄ in a reaction vial.
-
Add anhydrous, degassed toluene to the vial.
-
Seal the vial and heat the mixture to 110-130 °C with vigorous stirring for 12-24 hours.[1]
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Suzuki-Miyaura Coupling using (5-(2-Methoxyethoxy)pyridin-3-yl)boronic Acid
Materials:
-
(5-(2-Methoxyethoxy)pyridin-3-yl)boronic Acid (1.2 equiv)
-
Aryl/heteroaryl bromide or iodide (1.0 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
Cs₂CO₃ (2.5 equiv)
-
DME/Water (3:1 mixture)
Procedure:
-
Combine the aryl/heteroaryl halide, (5-(2-Methoxyethoxy)pyridin-3-yl)boronic acid, Pd(dppf)Cl₂, and Cs₂CO₃ in a reaction flask.
-
Purge the flask with an inert gas.
-
Add the degassed DME/water solvent mixture.
-
Heat the reaction to 85 °C for 6-18 hours, until the starting material is consumed as indicated by TLC or LC-MS.
-
Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via column chromatography.
Visualizing the Workflow and Logic
To further aid in the selection and application of these reagents, the following diagrams illustrate a general experimental workflow and the decision-making process for choosing a suitable coupling partner.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Decision tree for selecting a reagent for pyridine ring introduction.
References
Comparative Analysis of 3-Bromo-5-(2-methoxyethoxy)pyridine Analogs: A Review of Available Research
This guide will instead provide a broader overview of the known biological activities of structurally related pyridine derivatives, offering insights that may be valuable for researchers, scientists, and drug development professionals interested in this chemical space. The information presented is based on general structure-activity relationship (SAR) studies of substituted pyridines and the diverse therapeutic applications of this versatile heterocyclic core.
General Biological Activities of Substituted Pyridine Derivatives
Pyridine and its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to:
-
Anticancer Activity: Many pyridine-containing compounds have been investigated as potential anticancer agents. Their mechanisms of action are diverse and often involve the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases. The substitution pattern on the pyridine ring plays a crucial role in determining the potency and selectivity of these compounds.
-
Kinase Inhibition: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in the ATP-binding pocket of many kinases. This makes the pyridine scaffold a privileged structure for the design of kinase inhibitors for various therapeutic areas, including oncology and inflammatory diseases.
-
Antimicrobial Activity: Pyridine derivatives have also been explored for their antibacterial and antifungal properties. The introduction of different functional groups onto the pyridine core can modulate their antimicrobial spectrum and efficacy.
-
Neurological Activity: The structural features of some pyridine analogs allow them to interact with receptors and enzymes in the central nervous system, leading to their investigation for conditions such as Alzheimer's disease and pain management.
Structure-Activity Relationship (SAR) Considerations for 3,5-Disubstituted Pyridines
While specific SAR data for 3-Bromo-5-(2-methoxyethoxy)pyridine analogs is unavailable, general principles for 3,5-disubstituted pyridines can be inferred from the broader literature:
-
Substitution at the 3-position: The presence of a halogen, such as bromine, at the 3-position can influence the electronic properties of the pyridine ring and provide a handle for further chemical modification through cross-coupling reactions. This allows for the introduction of a variety of substituents to probe for improved biological activity.
-
Substitution at the 5-position: The nature of the substituent at the 5-position significantly impacts the molecule's physicochemical properties, such as lipophilicity and polarity. An ether linkage, like the 2-methoxyethoxy group, can affect solubility, cell permeability, and metabolic stability, all of which are critical for drug-like properties. Variations in the length and composition of this alkoxy chain would be a logical strategy for analog design to optimize pharmacokinetic and pharmacodynamic profiles.
Hypothetical Experimental Workflow for Comparing Analogs
Should a series of this compound analogs be synthesized, a typical experimental workflow to compare their biological activity would involve several key stages.
A Comparative Guide to the High-Resolution Mass Spectrometry of 3-Bromo-5-(2-methoxyethoxy)pyridine Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. 3-Bromo-5-(2-methoxyethoxy)pyridine is a substituted pyridine derivative, a class of compounds known for their diverse biological activities and prevalence in medicinal chemistry.[1][2] High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique for the characterization of such molecules, providing unequivocal molecular formula determination and insights into their fragmentation patterns. This guide offers a comparative analysis of HRMS with other common analytical techniques for the characterization of this compound and its potential products, supported by experimental data and detailed protocols.
Performance Comparison: HRMS vs. Alternative Techniques
The choice of analytical technique is critical for obtaining comprehensive structural information. While HRMS provides unparalleled mass accuracy, other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary data.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Exact mass of molecular and fragment ions, leading to elemental composition. | Retention time and mass-to-charge ratio of fragments. | Chemical environment and connectivity of atoms (¹H, ¹³C). |
| Mass Accuracy | < 5 ppm | Low resolution (nominal mass) | Not applicable |
| Sensitivity | High (femtogram to picogram range) | High (picogram to nanogram range) | Lower (microgram to milligram range) |
| Sample Throughput | High | High | Low to moderate |
| Structural Information | Fragmentation patterns provide clues to functional groups and connectivity. | Fragmentation patterns aid in structural elucidation. | Detailed 3D structural information and isomer differentiation. |
| Hypothetical Data for this compound | [M+H]⁺: 232.9971 (Calculated for C₈H₁₁BrNO₂⁺) | RT: Variable, m/z: 231, 233 (M⁺), 154, 126, 73 | ¹H NMR (CDCl₃, ppm): δ 8.28 (d, 1H), 7.45 (t, 1H), 8.35 (d, 1H), 4.20 (t, 2H), 3.80 (t, 2H), 3.45 (s, 3H) |
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
A generic protocol for acquiring an HRMS spectrum of this compound is as follows:
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol). Further dilute to a final concentration of 1-10 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) analyzer coupled to an electrospray ionization (ESI) source.
-
Ionization: Operate the ESI source in positive ion mode.
-
Mass Analysis: Acquire data in full scan mode over a mass range of m/z 50-500.
-
Data Analysis: Process the data to determine the exact mass of the molecular ion and its fragment ions. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for all bromine-containing fragments.
Gas Chromatography-Mass Spectrometry (GC-MS)
A typical GC-MS protocol for the analysis of halogenated pyridines:[3]
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.
-
GC Conditions:
-
Injector: Splitless mode at 250°C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Oven Program: Start at 70°C for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan from m/z 40-400.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general procedure for obtaining ¹H and ¹³C NMR spectra:[4]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with proton decoupling.
-
Use a sufficient number of scans and a relaxation delay to ensure quantitative accuracy of all carbon signals.
-
-
Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak.
Visualizing Key Information
To further aid in the understanding of the analysis and context of this compound, the following diagrams are provided.
Plausible HRMS fragmentation pathway for this compound.
Experimental workflow for the analysis of this compound.
Many pyridine derivatives are known to act as inhibitors of tyrosine kinases, a family of enzymes crucial in cellular signaling pathways that are often dysregulated in cancer.[4] The accurate characterization of these inhibitors is vital for understanding their structure-activity relationships.
Simplified tyrosine kinase signaling pathway and the inhibitory role of pyridine derivatives.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke [healthycanadians.gc.ca]
- 4. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of palladium catalysts for 3-bromopyridine functionalization
A Comparative Guide to Palladium Catalysts for the Functionalization of 3-Bromopyridine
The functionalization of the pyridine ring is a cornerstone in the development of pharmaceuticals and functional materials. Among the various isomers, 3-bromopyridine serves as a versatile building block, amenable to a wide range of palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst system, comprising a palladium precursor and a supporting ligand, is critical for achieving high efficiency, yield, and selectivity in these transformations. This guide provides a comparative analysis of common palladium catalysts for the functionalization of 3-bromopyridine, supported by experimental data and detailed protocols to aid researchers in catalyst selection and reaction optimization.
Catalyst Performance Comparison
The efficacy of a palladium catalyst is profoundly influenced by the nature of the ligand coordinated to the palladium center. This section compares the performance of palladium catalysts based on two major classes of ligands: phosphines and N-heterocyclic carbenes (NHCs), in the context of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 3-bromopyridine and its derivatives.
Quantitative Data Summary
The following table summarizes the performance of various palladium catalyst systems in the functionalization of 3-bromopyridine and structurally similar substrates. This data, extracted from various studies, provides a quantitative basis for catalyst comparison.
| Reaction Type | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Suzuki-Miyaura Coupling | ||||||||
| 3-Bromopyridine + Phenylboronic Acid | Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 |
| 3-Bromopyridine + Phenylboronic Acid | Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 |
| 3-Bromopyridine + Phenylboronic Acid | PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 |
| Buchwald-Hartwig Amination | ||||||||
| 2-Bromopyridine derivative + Amine | Pd(OAc)₂ / dppp | 5 | NaOtBu | Toluene | Reflux | 1 | High | Not Reported |
| Sonogashira Coupling | ||||||||
| 2-amino-3-bromopyridine + Alkyne | Pd(CF₃COO)₂ / PPh₃ | Not Specified | Et₃N | DMF | 100 | 3 | 96 | Not Reported |
| 2-amino-3-bromopyridine + Alkyne | PdCl₂(PPh₃)₂ | Not Specified | Et₃N | DMF | 100 | 3 | 92 | Not Reported |
| 2-amino-3-bromopyridine + Alkyne | Pd(OAc)₂ / PPh₃ | Not Specified | Et₃N | DMF | 100 | 3 | 85 | Not Reported |
| 2-amino-3-bromopyridine + Alkyne | Pd₂(dba)₃ / PPh₃ | Not Specified | Et₃N | DMF | 100 | 3 | 82 | Not Reported |
Note: Data for Sonogashira and one of the Buchwald-Hartwig reactions were extracted from studies on structurally similar bromopyridine derivatives, which can provide valuable insights for the functionalization of 3-bromopyridine.[1]
Experimental Workflow and Catalytic Cycle
The successful execution of palladium-catalyzed cross-coupling reactions relies on a systematic experimental setup and a fundamental understanding of the catalytic cycle.
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction involving 3-bromopyridine.
Simplified Catalytic Cycle
The catalytic cycle for these reactions generally involves a sequence of oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination steps.[3][4]
Detailed Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions of 3-bromopyridine, based on established procedures.[5]
Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the coupling of a bromopyridine with a boronic acid.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., PEPPSI-IPr, 0.5 mol%), 3-bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol) to a reaction vessel.[5]
-
Solvent Addition: Add the solvent (e.g., t-AmylOH, 5 mL).[5]
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 100 °C) for the required time (e.g., 2 hours).[5]
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]
Buchwald-Hartwig Amination Protocol
This protocol provides a general method for the C-N bond formation between a bromopyridine and an amine.
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst/precatalyst (e.g., Pd(OAc)₂), ligand (if applicable, e.g., dppp), and base (e.g., sodium tert-butoxide, 2.2 equivalents) under an inert atmosphere.[1][2]
-
Reagent Addition: Add 3-bromopyridine (1 equivalent) to the Schlenk tube. Seal the tube, evacuate, and backfill with inert gas (repeat three times). Add the anhydrous solvent (e.g., toluene) via syringe, followed by the amine (1.2 equivalents).[1][2]
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[2]
-
Monitoring and Work-up: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). Upon completion, cool the reaction to room temperature, quench, and perform an appropriate work-up and purification.[2]
Sonogashira Coupling Protocol
This protocol outlines a general procedure for the coupling of a bromopyridine with a terminal alkyne.
-
Reaction Setup: In a reaction flask, combine 3-bromopyridine (1 equivalent), the terminal alkyne (1.1-1.5 equivalents), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Solvent and Base Addition: Add a suitable solvent (e.g., DMF or THF) and a base (e.g., Et₃N or another amine base).
-
Reaction Execution: Degas the mixture and heat it under an inert atmosphere to the desired temperature (typically ranging from room temperature to 100 °C) until the starting material is consumed.
-
Work-up and Purification: After completion, perform a standard aqueous work-up, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Conclusion
The choice of palladium catalyst for the functionalization of 3-bromopyridine is highly dependent on the specific cross-coupling reaction being performed. For Suzuki-Miyaura reactions, modern catalyst systems based on bulky electron-rich phosphine ligands (e.g., SPhos) or N-heterocyclic carbenes (e.g., PEPPSI-IPr) often provide superior yields and turnover numbers compared to traditional catalysts like Pd(PPh₃)₄.[5] The Buchwald-Hartwig amination also benefits from specialized ligand systems that promote the crucial C-N reductive elimination step. For Sonogashira couplings, classic catalyst combinations of a palladium source with a phosphine ligand and a copper(I) co-catalyst remain effective.[1] The provided data and protocols serve as a valuable starting point for researchers to select and optimize conditions for their specific synthetic targets involving the functionalization of 3-bromopyridine.
References
A Comparative Analysis of Substituted Bromopyridines: A DFT Perspective on Electronic Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the electronic properties of various substituted bromopyridine derivatives, leveraging data from Density Functional Theory (DFT) studies. Understanding the electronic structure of these compounds is crucial for predicting their reactivity, intermolecular interactions, and potential applications in medicinal chemistry and materials science. The introduction of different substituents to the bromopyridine core allows for the fine-tuning of its electronic characteristics, influencing properties such as chemical stability and biological activity.
Quantitative Comparison of Electronic Properties
The following table summarizes key electronic properties calculated through DFT for several substituted bromopyridine derivatives. These parameters, including the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO energy gap (ΔE), and the dipole moment, are critical indicators of molecular reactivity and polarity. A smaller HOMO-LUMO gap, for instance, generally suggests higher chemical reactivity.[1]
| Compound | DFT Functional/Basis Set | E_HOMO (eV) | E_LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Reference |
| Quinoline (Benzo[b]pyridine) | B3LYP/6-31+G(d,p) | -6.646 | -1.816 | 4.83 | [2] |
| 3-Bromo-2-hydroxypyridine | B3LYP/6-311++G(d,p) | Not Specified | Not Specified | Not Specified | [3] |
| 6-bromo-imidazo[4,5-b]pyridine derivatives | B3LYP/6-31G++(d,p) | Not Specified | Not Specified | Not Specified | [4] |
| 2-Bromo-6-methylisonicotinaldehyde | B3LYP/6-311++G(d,p) | Not Specified | Not Specified | Not Specified | [5] |
| 2-Bromo-6-methylpyridine | B3LYP/6-311++G(d,p) | Not Specified | Not Specified | Not Specified | [5] |
| Picoline-Diazido-Pt(IV) Compound 1 | LSDA/SDD | Not Specified | Not Specified | 2.13121 | [6] |
| Picoline-Diazido-Pt(IV) Compound 2 | LSDA/SDD | Not Specified | Not Specified | 2.23788 | [6] |
| Picoline-Diazido-Pt(IV) Compound 3 | LSDA/SDD | Not Specified | Not Specified | 2.14264 | [6] |
Note: "Not Specified" indicates that the value was not available in the cited abstract or summary.
Computational and Experimental Protocols
The data presented in this guide are derived from computational studies employing Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[5]
General Computational Workflow:
-
Structure Optimization: The initial step involves optimizing the molecular geometry of each substituted bromopyridine to find its lowest energy conformation. This is typically performed without any symmetry constraints.[5]
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed.
-
Electronic Property Calculation: Following successful optimization, key electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and dipole moments are calculated.[3]
Commonly Used Methodologies:
-
Software: The Gaussian suite of programs (e.g., Gaussian 09) is frequently used for these quantum chemical calculations.[1][5] Visualization and analysis of the output data are often handled by programs like GaussView, VMD, and Multiwfn.[3][6]
-
Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is widely applied and has demonstrated reliability for organic molecules like substituted pyridines.[4][5] Other functionals, such as the Local Spin-Density Approximation (LSDA), are also used, particularly for complexes containing metal atoms.[6]
-
Basis Sets: The choice of basis set is critical for accuracy. Pople-style basis sets like 6-311++G(d,p) are common.[3][5] This notation indicates the use of triple-zeta valence functions, diffuse functions (++) for describing electron distribution far from the nucleus, and polarization functions (d,p) to account for the non-spherical nature of electron density.[5] For systems with heavy atoms like platinum, the Stuttgart/Dresden (SDD) effective core potential is often employed.[6]
The following diagram illustrates a generalized workflow for the DFT analysis of substituted bromopyridine derivatives.
Caption: A generalized workflow for DFT analysis of pyridine derivatives.
Influence of Substituents on Electronic Properties
The type and position of substituents on the bromopyridine ring significantly alter the molecule's electronic landscape.[7]
-
Electron-Donating vs. Electron-Withdrawing Groups: The presence of both an electron-withdrawing bromine atom and other groups (e.g., an aldehyde) alongside electron-donating groups (e.g., a methyl group) creates a unique electronic profile that dictates the molecule's reactivity.[5] Studies on related pyridine systems show that substituents can have varied effects; for example, a -C≡CF group was found to enrich the charge density on the pyridyl nitrogen more than other groups like –C≡CH or –C≡N.[8]
-
Positional Isomerism: The position of the substituent (ortho, meta, or para) impacts the stability and electronic properties of the molecule. For bromo-substituted 2,2'-bipyridine, the ortho conformer was predicted to be more stable than its meta counterpart.[9]
-
HOMO-LUMO Gap Modulation: Substitution generally leads to a reduction in the HOMO-LUMO energy gap compared to the unsubstituted parent molecule.[9] This change in the energy gap is a key factor in tuning the molecule's reactivity and potential for charge transfer within the molecule.[2] The molecular electrostatic potential (MEP) is another valuable descriptor, as it helps in identifying the reactive sites for electrophilic and nucleophilic attack.[3][10]
References
- 1. benchchem.com [benchchem.com]
- 2. scirp.org [scirp.org]
- 3. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, structure elucidation, Hirshfeld surface analysis, DFT, and molecular docking of new 6-bromo-imidazo[4,5-b]pyridine derivatives as potential tyrosyl-tRNA synthetase inhibitors | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DFT study on the bromination pattern dependence of electronic properties and their validity in quantitative structure-activity relationships of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of 3-Bromo-5-(2-methoxyethoxy)pyridine by High-Performance Liquid Chromatography
For researchers, scientists, and professionals engaged in drug development, the accurate determination of purity for pharmaceutical intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for assessing the purity of 3-Bromo-5-(2-methoxyethoxy)pyridine, a key building block in the synthesis of various pharmaceutical agents. This document outlines a detailed experimental protocol, presents comparative data with alternative methods, and discusses potential impurities.
Introduction
This compound is a substituted pyridine derivative whose purity is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs). HPLC is a powerful and widely used technique for the separation, identification, and quantification of individual components in a mixture, making it an ideal method for purity assessment. This guide details a reversed-phase HPLC (RP-HPLC) method tailored for this compound, drawing upon established methodologies for related pyridine derivatives.[1][2][3]
Experimental Protocol: RP-HPLC for this compound
This protocol is a recommended starting point for the development and validation of a purity testing method for this compound.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a UV detector, autosampler, column oven, and data acquisition software.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[1][2]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard: A well-characterized reference standard of this compound.
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.
2. Chromatographic Conditions
| Parameter | Recommended Setting |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm[4] |
| Injection Volume | 10 µL |
| Gradient Program | See Table 1 |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
3. System Suitability Before sample analysis, the system suitability should be verified by injecting a standard solution multiple times. Key parameters to assess include:
-
Tailing Factor: Should be ≤ 2.0 for the main peak.
-
Theoretical Plates: Should be ≥ 2000 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0% for replicate injections.
Potential Impurities and their Separation
The synthesis of this compound may lead to several process-related impurities. Common impurities in the synthesis of brominated pyridines can include starting materials, by-products from incomplete reactions, and over-brominated species.[5][6] For instance, in the synthesis of a related compound, 3-bromo-5-methoxypyridine, starting materials like 3,5-dibromopyridine could be a potential impurity.[7] The developed HPLC method should be capable of separating the main component from these and other potential impurities.
Table 2: Hypothetical Separation of this compound and Potential Impurities
| Compound | Retention Time (min) (Hypothetical) | Resolution (Hypothetical) |
| 3,5-Dibromopyridine | 12.5 | > 2.0 |
| 3-Bromo-5-hydroxypyridine | 8.2 | > 2.0 |
| This compound | 15.8 | - |
| Over-brominated Species | 18.2 | > 2.0 |
Comparison with Alternative Analytical Techniques
While HPLC is the gold standard for purity determination, other techniques can provide complementary information.
Table 3: Comparison of Analytical Techniques for Purity Assessment
| Technique | Advantages | Disadvantages |
| HPLC | High resolution and sensitivity, quantitative, well-established for purity testing.[8] | Requires a suitable chromophore for UV detection, can be time-consuming to develop methods. |
| Gas Chromatography (GC) | Excellent for volatile impurities, high resolution. | Not suitable for non-volatile or thermally labile compounds. |
| Thin Layer Chromatography (TLC) | Simple, rapid, and inexpensive for qualitative screening.[1][9] | Lower resolution and sensitivity compared to HPLC, not easily quantifiable. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information, can quantify impurities without a reference standard for the impurity. | Lower sensitivity than HPLC for trace impurities. |
| Mass Spectrometry (MS) | Provides molecular weight information for impurity identification. | Often coupled with a separation technique like HPLC or GC for complex mixtures. |
Workflow and Data Analysis
The overall workflow for assessing the purity of this compound using HPLC involves several key steps, from sample preparation to data interpretation.
References
- 1. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. helixchrom.com [helixchrom.com]
- 4. benchchem.com [benchchem.com]
- 5. US11613549B2 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 6. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 7. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Scaled Production of Pyyridine Derivatives: Validating Synthetic Routes for Industrial Application
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in the pharmaceutical and agrochemical industries, forming the core of numerous blockbuster drugs and essential agricultural products.[1] The efficient and scalable synthesis of pyridine derivatives is therefore a critical aspect of drug development and manufacturing. This guide provides an objective comparison of prominent synthetic routes for the scaled production of these vital heterocyclic compounds, supported by experimental data to inform the selection of the most viable route for industrial application.
Comparison of Key Synthetic Routes
The selection of a synthetic route for large-scale production hinges on a variety of factors including yield, reaction time, temperature, and the cost and availability of starting materials and catalysts. Below is a comparative summary of several classical and modern methods for pyridine synthesis.
| Synthetic Route | Starting Materials | Catalyst/Reagents | Temperature (°C) | Time (h) | Yield (%) | Scale | Key Advantages | Limitations |
| Hantzsch Synthesis | Aldehyde, β-ketoester (2 eq.), Ammonia/Ammonium Acetate | p-Toluenesulfonic acid (PTSA) | Room Temp. - 80 | 1 - 5 | 90-96[2] | Lab to Pilot | High yields, simple one-pot procedure.[2][3] | Requires subsequent oxidation step to achieve aromatization.[2] |
| Chichibabin Synthesis | Aldehydes, Ammonia, Formaldehyde | Alkali metal / Al₂O₃ or SiO₂ | 350 - 500 | Gas Phase | High | Industrial | High efficiency, produces pyridine with few impurities.[4][5] | High temperatures and pressures required, can produce mixtures of products.[5] |
| Guareschi-Thorpe Condensation | Cyanoacetamide, β-ketoester, Ammonium Carbonate | Ammonium Carbonate | 80 | 4 | ~95[6][7] | Lab to 20 mmol | Inexpensive, user-friendly, and eco-friendly (aqueous media).[6][8] | Primarily yields 2-pyridones which may require further modification.[9] |
| Kröhnke Synthesis | α-pyridinium methyl ketone salt, α,β-unsaturated carbonyl, Ammonium Acetate | Ammonium Acetate | 80 - 140 | Variable | High | Lab | Broad substrate scope, mild reaction conditions.[10][11] | Requires pre-synthesis of the pyridinium salt.[12] |
| Bönnemann Cyclization | Acetylene, Hydrogen Cyanide | Cobalt or Nickel catalyst | Variable | Variable | High | Industrial | High scalability and yields for unsubstituted pyridine.[4] | Use of highly toxic hydrogen cyanide. |
Detailed Experimental Protocols
Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate (Scaled-up)
This two-step protocol first describes the synthesis of the dihydropyridine intermediate, followed by its oxidation to the final pyridine product.
Step 1: 1,4-Dihydropyridine Synthesis [9] A mixture of benzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (10 mmol) in ethanol (20 mL) is stirred at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into water, and the precipitated solid is collected by filtration, washed with cold water, and dried to yield the 1,4-dihydropyridine intermediate.
Step 2: Aromatization [9] The obtained 1,4-dihydropyridine (1.0 g) is dissolved in acetic acid (10 mL). A solution of sodium nitrite (0.3 g) in water (1 mL) is added dropwise with stirring. The mixture is then heated at 80°C for 1 hour. After cooling, the mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and recrystallized from ethanol to afford the final pyridine derivative.
Guareschi-Thorpe Synthesis of 2,6-dihydroxy-3-cyano-4-methyl pyridine (20 mmol Scale)[7][8]
In a suitable reaction vessel, combine ethyl acetoacetate (1,3-dicarbonyl compound, 20 mmol), ethyl cyanoacetate (20 mmol), and ammonium carbonate (40 mmol). A 1:1 mixture of ethanol and water is added as the solvent. The mixture is stirred at 80°C for approximately 4 hours. Upon cooling, the precipitated product is collected by filtration, washed with cold water, and dried. This method has been demonstrated to be successful on a 20 mmol scale with high yields.[6]
Kröhnke Synthesis of 2,4,6-Triphenylpyridine[13]
A mixture of the α-pyridinium methyl ketone salt (e.g., phenacylpyridinium bromide), an α,β-unsaturated carbonyl compound (e.g., chalcone), and ammonium acetate is refluxed in glacial acetic acid. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Visualization of Workflows and Signaling Pathways
To further elucidate the processes and interactions discussed, the following diagrams are provided.
Caption: Hantzsch Pyridine Synthesis Workflow.
Caption: General Scale-Up Synthesis Workflow.
Caption: Pyridine Derivatives in Kinase Signaling.
Biological Significance and Signaling Pathways
Pyridine derivatives are integral to a multitude of approved drugs, targeting a wide array of biological pathways.[13][14] A significant number of these compounds function as kinase inhibitors, playing a crucial role in cancer therapy by targeting enzymes like PIM-1, VEGFR-2, and EGFR.[15][16] These inhibitors can modulate signaling pathways that control cell cycle progression and apoptosis.[15] Furthermore, pyridine-based molecules act as modulators of G-protein coupled receptors (GPCRs), such as adenosine and purinergic receptors, highlighting their therapeutic potential in a variety of diseases.[17][18] The versatility of the pyridine scaffold in interacting with these key biological targets underscores its importance in medicinal chemistry and drug development.[13]
References
- 1. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Industrial Chemicals: How Pyridine Is Produced [postapplescientific.com]
- 5. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 16. researchgate.net [researchgate.net]
- 17. Purinergic Signaling: Impact of GPCR Structures on Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GPCR Modulation of Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Bromo-5-(2-methoxyethoxy)pyridine: A Step-by-Step Guide
For Immediate Reference: Key Disposal and Safety Information
Proper disposal of 3-Bromo-5-(2-methoxyethoxy)pyridine is crucial for laboratory safety and environmental protection. This compound should be treated as hazardous waste and disposed of through a licensed chemical destruction facility. Under no circumstances should it be discharged into the sewer system or disposed of as regular trash.
Pre-Disposal Safety and Handling
Before beginning any disposal procedures, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Chemically resistant gloves (e.g., nitrile)
-
Safety goggles or glasses
-
A laboratory coat
All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Waste Collection and Storage
Segregation and Container Selection:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
-
Do not mix this compound waste with incompatible materials. Known incompatibilities for similar compounds include acids, bases, and strong oxidizing agents.
-
Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.
Labeling:
The waste container must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations or chemical formulas)
-
A list of all constituents and their approximate percentages if it is a mixed waste stream.
-
The date when the first waste was added to the container.
Disposal Procedure
The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[1] The most common technique employed by these services for such compounds is controlled incineration with flue gas scrubbing .[1]
Step-by-Step Disposal Protocol:
-
Package for Pickup: Ensure the hazardous waste container is securely sealed and the label is clearly visible and legible.
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
-
Interim Storage: While awaiting pickup, store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.
-
Collect and Dispose: Carefully collect the absorbent material and place it into a designated, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Quantitative Data Summary
While specific occupational exposure limits (OELs) such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) for this compound have not been established, the hazards of similar brominated pyridine compounds warrant cautious handling.[2] The following table summarizes the known hazards and handling recommendations.
| Hazard Category | Description | Recommended Precautions |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Avoid direct contact and inhalation. Use appropriate PPE. |
| Skin Irritation | Causes skin irritation. | Wear protective gloves and clothing. |
| Eye Irritation | Causes serious eye irritation. | Wear eye protection. |
| Incompatibilities | Reacts with acids, bases, and strong oxidizing agents. | Segregate from incompatible materials during storage and disposal. |
Disposal Workflow
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Bromo-5-(2-methoxyethoxy)pyridine
Essential Safety and Handling Guide for 3-Bromo-5-(2-methoxyethoxy)pyridine
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for operations and disposal are designed to ensure a safe laboratory environment.
Hazard Identification and Classification
Potential GHS Hazard Classifications:
-
Flammable Liquid
-
Acute Toxicity (Oral)
-
Skin Corrosion/Irritation
-
Serious Eye Damage/Eye Irritation
-
Specific target organ toxicity — single exposure (Respiratory system irritation)
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the required PPE for handling this compound, based on guidelines for similar pyridine compounds.[3][4]
| Body Part | Protection | Specification |
| Hands | Chemical Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and dispose of them properly after handling.[3][4] |
| Eyes | Safety Goggles/Face Shield | Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[5] |
| Body | Laboratory Coat | A fully buttoned, flame-resistant lab coat should be worn to protect against skin contact. |
| Respiratory | Respirator | Work should be conducted in a certified chemical fume hood.[4][5] If there is a risk of inhalation, a NIOSH-approved respirator with appropriate cartridges should be used. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is paramount for safety.
-
Preparation :
-
Ensure a certified chemical fume hood is operational.[4]
-
Verify that an emergency eyewash station and safety shower are accessible within a 10-second travel distance.[4][6]
-
Assemble all necessary PPE and ensure it is in good condition.
-
Have spill control materials (e.g., absorbent pads, sand) readily available.[7]
-
-
Handling :
-
Conduct all work involving this compound within the chemical fume hood to minimize inhalation exposure.[3]
-
Ground and bond containers and receiving equipment to prevent static discharge, especially when transferring flammable liquids.[1][5]
-
Avoid contact with skin and eyes. In case of accidental contact, follow the first aid measures outlined below.[8]
-
-
Storage :
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8][10] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[8][10] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][9] |
| Spill | Evacuate the area. For small spills, use an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[7][11] For large spills, contact your institution's emergency response team.[4] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage of Waste :
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Disposal :
Visual Workflow Guides
The following diagrams illustrate the key workflows for handling this compound.
Caption: Workflow for handling this compound.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. aaronchem.com [aaronchem.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. kishida.co.jp [kishida.co.jp]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. echemi.com [echemi.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. fishersci.com [fishersci.com]
- 11. capotchem.com [capotchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
